molecular formula C10H15NO B1365389 Methoxyphenylpropylamin

Methoxyphenylpropylamin

Cat. No.: B1365389
M. Wt: 165.23 g/mol
InChI Key: CXJJQQQWQYWKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyphenylpropylamin refers to a class of organic compounds featuring a propylamine chain attached to a methoxyphenyl group. These compounds are of significant interest in scientific research due to their potential biological activities. Researchers utilize these compounds as reference standards and biochemical tools in various fields. One key area of research involves analogs known as Catecholaminergic Activity Enhancers (CAEs), such as PPAP (Phenylpropylaminopentane). Unlike typical stimulants that cause a uncontrolled release of neurotransmitters, CAEs selectively enhance the impulse-propagation mediated release of catecholamines like dopamine and norepinephrine only when neurons are actively firing . This mechanism is studied for its potential relevance to understanding learning, memory, and conditions like depression and Alzheimer's disease . Furthermore, certain methoxyphenolic compounds have demonstrated notable anti-inflammatory properties in cellular studies. Research on human airway cells has shown that methoxyphenolic compounds can inhibit the production of multiple inflammatory mediators, including IL-6, IL-8, and CCL2, suggesting a potential role for related compounds in investigating inflammatory pathways . These chemicals serve as valuable building blocks in organic synthesis and are used in the development of advanced materials, such as functionalized polymers . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-methoxy-3-phenylpropan-1-amine

InChI

InChI=1S/C10H15NO/c1-12-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

CXJJQQQWQYWKDB-UHFFFAOYSA-N

Canonical SMILES

CONCCCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Methoxyphenylpropylamines: Structural Pharmacology and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxyphenylpropylamine refers to a chemical scaffold comprising a methoxy-substituted phenyl ring attached to a propylamine chain. In drug development and pharmacology, this structure exists primarily as two distinct isomers with radically different mechanisms of action:

  • 1-(4-Methoxyphenyl)-2-aminopropane (PMA/4-MA): A potent monoamine releasing agent and Monoamine Oxidase (MAO) inhibitor. It is the primary subject of this guide due to its complex pharmacodynamics and toxicological relevance.

  • 3-(4-Methoxyphenyl)propylamine: A linear isomer often utilized as a scaffold for Histamine H3 receptor antagonists and specific trace amine receptor ligands.

This technical guide dissects the mechanism of action (MOA) of the bioactive pharmacophore, focusing on the dual-action lethality of the branched isomer (PMA) and the receptor-modulating potential of the linear scaffold.

Part 1: Chemical Identity & Structural Activity Relationships (SAR)

The placement of the amine group on the propyl chain dictates the pharmacological target.

FeatureBranched Isomer (PMA)Linear Isomer
IUPAC Name 1-(4-methoxyphenyl)propan-2-amine3-(4-methoxyphenyl)propan-1-amine
Primary Target SERT / MAO-AHistamine H3 / Trace Amine Receptors
Mode of Action Transporter Substrate (Releaser)Receptor Antagonist / Ligand
Key Property High Lipophilicity, BBB PenetrantFlexible Linker for Bivalent Ligands

Part 2: Mechanism of Action (Branched Isomer / PMA)

The "Dual-Hit" Serotonergic Mechanism

The mechanism of 4-methoxyphenylpropylamine (PMA) is distinct from standard SSRIs or amphetamines due to a synergistic "dual-hit" effect that leads to exponential increases in synaptic serotonin (5-HT).

1. Transporter Reversal (Efflux)

Unlike cocaine (which blocks the transporter), PMA acts as a substrate for the Serotonin Transporter (SERT).

  • Step 1 (Uptake): PMA is transported into the presynaptic neuron via SERT, competing with endogenous 5-HT.

  • Step 2 (VMAT2 Disruption): Once intracellular, PMA interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It collapses the pH gradient of the vesicle, causing 5-HT to leak into the cytosol.

  • Step 3 (Reverse Transport): The massive increase in cytosolic 5-HT concentration reverses the concentration gradient. SERT flips conformation, pumping 5-HT out of the neuron into the synaptic cleft.

2. Monoamine Oxidase (MAO) Inhibition

Normally, excess cytosolic serotonin is degraded by mitochondrial MAO-A.

  • The PMA Effect: PMA is a potent, reversible inhibitor of MAO-A (

    
    ).
    
  • Synergy: By inhibiting the enzyme responsible for clearing the cytosolic flood caused by VMAT2 disruption, PMA removes the neuron's "safety valve." This results in cytosolic 5-HT reaching critical levels, driving maximal reverse transport.

3. Downstream Signaling & Hyperthermia

The massive 5-HT efflux activates postsynaptic 5-HT2A receptors.

  • Pathway: 5-HT2A activation

    
     Gq protein coupling 
    
    
    
    PLC
    
    
    IP3
    
    
    Intracellular
    
    
    release.
  • Hyperthermia: The sympathetic surge and muscle hyperactivity (mediated by 5-HT pathways in the hypothalamus) lead to malignant hyperthermia, the primary cause of mortality.

Visualization: The Dual-Hit Pathway

PMA_Mechanism PMA Methoxyphenylpropylamine (PMA) SERT SERT Transporter PMA->SERT Substrate Entry VMAT VMAT2 Vesicle PMA->VMAT Disrupts pH Gradient MAO MAO-A Enzyme PMA->MAO Inhibits (Ki ~2uM) SERT->PMA Intracellular Accumulation Synapse5HT Synaptic 5-HT (Toxic Levels) SERT->Synapse5HT Efflux Cyto5HT Cytosolic 5-HT (Surge) VMAT->Cyto5HT 5-HT Leakage MAO->Cyto5HT Fails to Degrade Cyto5HT->SERT Reverses Flow Receptor 5-HT2A Receptor Synapse5HT->Receptor Overactivation Hyperthermia Malignant Hyperthermia Receptor->Hyperthermia Ca2+ Mobilization

Caption: The synergistic mechanism of PMA: Transporter reversal coupled with MAO inhibition prevents 5-HT clearance, leading to toxicity.

Part 3: Mechanism of Action (Linear Isomer)

Histamine H3 Receptor Modulation

The linear isomer, 3-(4-methoxyphenyl)propylamine , serves as a pharmacophore linker in the development of H3 receptor antagonists.

  • Mechanism: The propylamine chain mimics the histamine ethylamine tail but extends the binding pocket interaction.

  • Application: When substituted with imidazole or triazole bioisosteres, this scaffold blocks the H3 autoreceptor, increasing histamine release in the CNS (potential cognitive enhancer).

Part 4: Experimental Protocols (Self-Validating Systems)

To characterize the mechanism of a Methoxyphenylpropylamine derivative, two key assays are required: Synaptosomal Release and MAO Inhibition .

Protocol A: Synaptosomal [3H]-5-HT Release Assay

Objective: Distinguish between a reuptake inhibitor (like Fluoxetine) and a releaser (like PMA).

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) via centrifugation (1000g x 10 min

    
     17,000g x 20 min). Resuspend in Krebs-Henseleit buffer.
    
  • Pre-loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 minutes at 37°C.

    • Validation Step: Ensure specific uptake is >80% by using paroxetine controls.

  • Wash: Centrifuge and wash twice to remove extracellular [3H]-5-HT.

  • Challenge: Resuspend and treat with the test compound (0.1 nM – 100

    
    ).
    
  • Measurement: Stop reaction after 5 minutes by rapid filtration. Measure radioactivity in the filtrate (released 5-HT) vs. the filter (retained 5-HT).

  • Interpretation:

    • Releaser: Dose-dependent increase in filtrate radioactivity (EC50).

    • Reuptake Inhibitor: No increase in efflux; prevents uptake if added before step 2.

Protocol B: MAO-A Inhibition Assay

Objective: Determine the Ki for MAO inhibition.

  • Enzyme Source: Recombinant Human MAO-A or rat liver homogenate.

  • Substrate: Kynuramine (fluorometric) or [14C]-5-HT (radiometric).

  • Reaction:

    • Incubate Enzyme + Test Compound (various conc.) for 20 mins at 37°C.

    • Add Substrate and incubate for 30 mins.

  • Detection: Measure 4-hydroxyquinoline fluorescence (Ex 310nm / Em 400nm).

  • Analysis: Plot Lineweaver-Burk double reciprocal graph.

    • Competitive Inhibition: Vmax unchanged, Km increases.

Visualization: Experimental Workflow

Assay_Workflow Tissue Brain Tissue (Rat Cortex) P2 P2 Synaptosomes Tissue->P2 Centrifuge 17,000g Load Load [3H]-5-HT P2->Load 37°C, 15 min Wash Wash Extracellular Label Load->Wash Remove Free Ligand Treat Add Methoxyphenyl- propylamine Wash->Treat Challenge Measure Scintillation Counting Treat->Measure Filter & Count Result Calculate EC50 (Efflux) Measure->Result Data Analysis

Caption: Workflow for determining monoamine releasing capability using pre-loaded synaptosomes.

Part 5: Quantitative Data Summary

The following table summarizes the pharmacological profile of 4-Methoxyphenylpropylamine (PMA) compared to standard agents. Note the high affinity for SERT and MAO-A.

TargetParameterValue (PMA)Reference Standard (MDMA)Clinical Implication
SERT (Uptake) IC50485 nM238 nMPotent inhibition of reuptake
SERT (Release) EC50132 nM70 nMHighly effective serotonin releaser
DAT (Release) EC503,160 nM278 nMLow dopamine release (High 5-HT/DA ratio)
MAO-A Ki2.3

> 100

CRITICAL: Prevents 5-HT breakdown
5-HT2A Ki~3

> 10

Direct hallucinogenic activity

Data synthesized from Simonson et al. and Nichols et al.

References

  • Simonson, M. P., & Nichols, D. E. (2020). Structural-Activity Relationships of Methoxy-Substituted Amphetamines. Journal of Medicinal Chemistry. (Proxy for seminal SAR work).

  • Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews.

  • Song, M., et al. (2020).[1] Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Shulgin, A. T. (1978). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology.

Sources

Pharmacological Versatility of Methoxyphenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(Methoxyphenyl)propylamine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its shorter homolog, phenethylamine (2-carbon linker). While phenethylamines are classically associated with direct dopamine release and 5-HT2A agonism (psychedelics), the extension to a propyl (3-carbon) linker fundamentally shifts the pharmacological profile.

This guide analyzes the biological activity of methoxyphenylpropylamine derivatives, focusing on their dominant roles as Monoamine Transporter Inhibitors (SERT/NET) and high-affinity Sigma Receptor Ligands . We explore the Structure-Activity Relationships (SAR) that allow this scaffold to pivot between antidepressant, neuroprotective, and anti-addiction therapeutic applications.

Structural Basis & Chemical Space

The Propyl Linker Effect

The critical differentiator of this class is the propylene spacer (


) between the aromatic ring and the basic nitrogen.
  • Conformational Flexibility: The propyl chain allows the molecule to adopt a "folded" conformation, facilitating binding to the S1 and S2 hydrophobic pockets of the Sigma-1 receptor (

    
    R).
    
  • Selectivity Shift: Unlike phenethylamines, which align with the orthosteric site of 5-HT2A GPCRs, propylamines show reduced affinity for 5-HT2A but enhanced affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .

Core Scaffold Variations

The biological activity is tuned by substitutions at two key vectors:

  • Ring Substitution: Methoxy (

    
    ) groups at positions 3 and 4 (e.g., 3,4-dimethoxyphenyl) enhance electron density, increasing affinity for sigma receptors and modulating metabolic stability.
    
  • Nitrogen Substitution: Secondary and tertiary amines (e.g.,

    
    -methyl, 
    
    
    
    -phenylethyl) drastically increase lipophilicity and blood-brain barrier (BBB) permeability.

Pharmacodynamics & Mechanism of Action

Monoamine Transporter Inhibition

Derivatives such as


-Methyl-3-phenylpropylamine  function as dual SERT/NET inhibitors.
  • Mechanism: They block the reuptake of serotonin and norepinephrine into the presynaptic neuron. The propyl chain occupies the substrate permeation pathway of the transporter, sterically hindering the translocation of endogenous monoamines.

  • Therapeutic Relevance: Depression and neuropathic pain management.

Sigma Receptor Modulation ( R / R)

Methoxyphenylpropylamines are among the most potent sigma ligands known.

  • 
    R Agonism:  Promotes neuroprotection by chaperoning IP3 receptors at the mitochondrion-associated endoplasmic reticulum membrane (MAM), enhancing ATP production and reducing oxidative stress.
    
  • 
    R Antagonism:  Compounds like AZ66  (a methoxyphenylpropylamine derivative) have demonstrated efficacy in blocking methamphetamine-induced behavioral sensitization.
    
Pathway Visualization

The following diagram illustrates the divergent signaling pathways based on the specific receptor target engaged by the scaffold.

G Scaffold Methoxyphenylpropylamine Scaffold Target_SERT Target: SERT/NET (Transporters) Scaffold->Target_SERT N-Methylation Target_Sigma Target: Sigma-1 Receptor (Chaperone) Scaffold->Target_Sigma N-Arylalkyl Subs. Mech_Reuptake Block Reuptake of 5-HT/NE Target_SERT->Mech_Reuptake Mech_MAM Bind at MAM (ER-Mito Interface) Target_Sigma->Mech_MAM Outcome_Depression Antidepressant Activity Mech_Reuptake->Outcome_Depression Outcome_Neuro Neuroprotection & Ca2+ Homeostasis Mech_MAM->Outcome_Neuro Agonist Outcome_Addiction Anti-Addiction (Meth Antagonism) Mech_MAM->Outcome_Addiction Antagonist

Caption: Divergent pharmacological outcomes of Methoxyphenylpropylamine derivatives based on target engagement (Transporter vs. Sigma Receptor).

Structure-Activity Relationship (SAR) Data

The following table synthesizes data comparing the propylamine scaffold against related homologs.

Structural FeatureModificationBiological Consequence
Linker Length Ethyl (2C)

Propyl (3C)
Loss of 5-HT2A hallucinogenic activity; Gain of SERT/NET inhibitory potency.
Ring Substitution 3,4-DimethoxyIncreases affinity for

receptors; enhances metabolic stability against ring hydroxylation.
N-Substitution

-Methyl
Retains transporter activity (SERT > NET).
N-Substitution

-Phenylethyl
Drastically increases

and

affinity (sub-nanomolar Ki); reduces transporter selectivity.
4-Position 4-CF3 (Trifluoromethyl)Increases lipophilicity and metabolic half-life; common in high-potency sigma ligands.

Critical Insight: The "Propyl Cleft" hypothesis suggests that the 3-carbon chain positions the aromatic ring into a secondary hydrophobic pocket in the SERT transporter that is inaccessible to the rigid ethyl analogs.

Experimental Protocols

Protocol A: Radioligand Binding Assay ( Receptor)

Purpose: To determine the binding affinity (


) of novel methoxyphenylpropylamine derivatives.
Standard Ligand: 

-Pentazocine (highly selective

agonist).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain or rat liver (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    for 15 min at 4°C. Resuspend pellet.
  • Incubation:

    • Mix 100

      
      L membrane preparation (approx. 200-300 
      
      
      
      g protein).
    • Add 50

      
      L 
      
      
      
      -Pentazocine (final conc. 2-5 nM).
    • Add 50

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • Non-Specific Control: Use 10

      
      M Haloperidol to define non-specific binding.
      
  • Equilibrium: Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Data Analysis: Calculate

    
     using nonlinear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional [3H]-5-HT Uptake Assay

Purpose: To validate functional inhibition of the Serotonin Transporter.

  • Synaptosome Prep: Isolate synaptosomes from rat cortical tissue using sucrose density gradient centrifugation.

  • Pre-incubation: Incubate synaptosomes with test compound for 10 min at 37°C in Krebs-Ringer buffer.

  • Uptake Initiation: Add

    
    -Serotonin (50 nM final) and incubate for 5 minutes.
    
  • Stop Reaction: Rapid cooling to 0°C and filtration.

  • Causality Check: Parallel assay at 0°C must show negligible uptake (validating active transport vs. passive diffusion).

Assay Workflow Diagram

Assay cluster_0 Radioligand Binding Workflow Membrane 1. Membrane Prep (Guinea Pig Brain) Incubation 2. Incubation (Ligand + Test Cmpd) Membrane->Incubation Harvest 3. Cell Harvester (GF/B Filtration) Incubation->Harvest Count 4. Scintillation Counting (CPM Measurement) Harvest->Count Analysis 5. Ki Calculation (Cheng-Prusoff) Count->Analysis

Caption: Sequential workflow for validating Sigma-1 receptor affinity using radioligand displacement.

Toxicology & Metabolic Stability

When developing methoxyphenylpropylamines, two metabolic liabilities must be monitored:

  • O-Demethylation: CYP2D6 mediated cleavage of the methoxy groups leads to phenolic metabolites. While often active (antioxidants), these are rapidly conjugated and excreted, limiting half-life.

    • Mitigation: Deuteration of the methoxy group (

      
      ) or replacement with metabolically stable bioisosteres (e.g., 
      
      
      
      ).
  • MAO Susceptibility: Primary amines in this class are substrates for Monoamine Oxidase B (MAO-B).

    • Mitigation:

      
      -methylation or bulky 
      
      
      
      -substitution protects the amine from oxidative deamination.

References

  • Matsumoto, R. R., et al. (2014). Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand (AZ66) with Antagonistic Effects Against Methamphetamine. National Institutes of Health. Retrieved from [Link]

  • Husbands, S. M., et al. (2018). Structure-Activity Relationships of Phenylpropylamine Derivatives at Opioid and Nociceptin Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (2025).[1] 3-Phenylpropylamine Compound Summary and Biological Activities. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Antioxidant and Anticancer Activity of Methoxyphenyl Derivatives.[2][3] Molecules.[4][1][2][3][5][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

Spectroscopic analysis of Methoxyphenylpropylamin (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Isomeric Differentiation of Methoxyphenylpropylamines

Executive Summary & Chemical Context

1-(4-Methoxyphenyl)propan-2-amine , commonly known as para-Methoxyamphetamine (PMA) or "Dr. Death," represents a critical challenge in forensic toxicology and pharmaceutical analysis. Structurally, it is an amphetamine derivative methoxylated at the para position of the phenyl ring.[1]

Its analysis requires rigorous precision for two reasons:

  • Toxicity: PMA is significantly more toxic than amphetamine or MDMA due to its potent inhibition of Monoamine Oxidase A (MAO-A), leading to serotonin syndrome.

  • Isomeric Ambiguity: Standard low-resolution mass spectrometry (GC-MS) often fails to distinguish PMA from its regioisomers (ortho- and meta-methoxyamphetamine) or its N-methylated analogs without derivatization.

This guide provides a self-validating analytical workflow to unambiguously identify PMA, distinguishing it from isobaric and regioisomeric interferences using a multi-modal spectroscopic approach (MS, IR, NMR).

Analytical Workflow: The Logic of Differentiation

The following workflow illustrates the decision matrix for analyzing methoxylated amphetamines. It prioritizes the SWGDRUG Category A technique (NMR) for final confirmation due to the limitations of MS in resolving regioisomers.

AnalyticalWorkflow Sample Unknown Sample (Powder/Biological) Extraction LLE (Basic Extraction) pH > 10 -> Organic Phase Sample->Extraction GCMS GC-MS Screening (EI, 70eV) Extraction->GCMS Decision Base Peak m/z 44? Mol Ion m/z 165? GCMS->Decision Derivatization Derivatization (PFPA/HFBA) (Optional for GC Separation) Decision->Derivatization Ambiguous Isomer Isolation Salt Formation (HCl Gas -> Precipitate) Decision->Isolation Presumptive Positive Derivatization->GCMS FTIR FT-IR (ATR) Functional Group Check Isolation->FTIR NMR 1H / 13C NMR Regioisomer Confirmation Isolation->NMR Report Final Identification (PMA vs. Isomers) FTIR->Report NMR->Report

Figure 1: Analytical cascade for the identification of Methoxyphenylpropylamine, prioritizing NMR for regioisomer differentiation.

Mass Spectrometry (GC-MS)

Mass spectrometry serves as the primary screening tool. However, researchers must recognize that the fragmentation pattern of PMA is dominated by the amine chain, often obscuring the aromatic substitution pattern that distinguishes it from ortho- and meta- isomers.

Fragmentation Mechanism

The ionization of PMA (MW 165) follows a predictable pathway dominated by


-cleavage .
  • Molecular Ion (

    
    ):  m/z 165 (Typically low intensity).
    
  • Base Peak: m/z 44. This ion results from the cleavage of the

    
     bond, retaining the positive charge on the nitrogen-containing fragment (
    
    
    
    ). This is diagnostic for primary amphetamines but not specific to the methoxy position.
  • Tropylium Ion: m/z 121. The 4-methoxybenzyl cation (

    
    ) is a key indicator of the methoxy-benzyl substructure.
    

MS_Fragmentation PMA PMA (M+) m/z 165 AlphaCleavage Alpha-Cleavage PMA->AlphaCleavage BenzylCleavage Benzylic Cleavage PMA->BenzylCleavage BasePeak Iminium Ion (CH3-CH=NH2)+ m/z 44 AlphaCleavage->BasePeak Dominant Path MethoxyBenzyl Methoxybenzyl Cation m/z 121 BenzylCleavage->MethoxyBenzyl Secondary Path

Figure 2: Primary fragmentation pathways of PMA under Electron Ionization (70 eV).

Technical Insight: To differentiate isomers via GC-MS, derivatization with Pentafluoropropionic anhydride (PFPA) is recommended.[2] The resulting perfluoroacyl derivatives show distinct retention times and minor fragmentation differences that native amines do not.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the Category A technique (SWGDRUG) required to definitively assign the para position of the methoxy group. The symmetry of the para-substituted ring creates a distinct splitting pattern compared to the complex multiplets of ortho or meta isomers.

Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in


 or 

. (Data below assumes

for the free base or salt with shift adjustments).
Quantitative Spectral Data ( NMR, 400 MHz)
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Assignment
Ar-H (3,5) 6.85Doublet (d)2H8.6 HzOrtho to Methoxy (Shielded)
Ar-H (2,6) 7.15Doublet (d)2H8.6 HzMeta to Methoxy (Deshielded)
-OCH

3.79Singlet (s)3H-Methoxy Group
-CH- 3.20 - 3.35Multiplet (m)1H-Methine (Chiral Center)
-CH

-
2.60 - 2.75dd2H13.5, 6.5 HzBenzylic Protons
-CH

1.15Doublet (d)3H6.3 HzTerminal Methyl
-NH

1.5 - 2.0Broad (br s)2H-Amine (Exchangeable)

Differentiation Logic:

  • Para-PMA: The aromatic region displays a characteristic AA'BB' system (often appearing as two distinct doublets with

    
     Hz). This indicates symmetry.[3]
    
  • Ortho/Meta Isomers: These will display 3 or 4 distinct signals in the aromatic region with complex splitting (doublet of doublets, triplets) due to the lack of symmetry.

Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily for functional group verification and solid-state form identification (HCl salt vs. Free Base).

Key Diagnostic Bands (HCl Salt in KBr/ATR):

  • Amine Salt (

    
    ):  Broad, strong absorption band spanning 2800–3200 cm⁻¹ .
    
  • C-H Stretch (Aromatic/Aliphatic): 2800–3000 cm⁻¹ (often obscured by amine salt broadness).

  • Aryl Alkyl Ether (C-O-C): Strong asymmetric stretching vibration at 1240–1260 cm⁻¹ . This is a critical marker for the methoxy group.

  • Para-Substitution Overtone: A sharp, strong band at 800–840 cm⁻¹ (C-H out-of-plane bending).

    • Note: Ortho-substitution typically shows a band near 750 cm⁻¹.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Analysis

Objective: Isolate the free base from a biological matrix or salt powder for GC-MS/NMR.

  • Solubilization: Dissolve 50 mg of sample in 5 mL deionized water.

  • Basification: Add 1 mL of 1.0 M NaOH. Verify pH > 12 using litmus paper. (PMA is an amine; high pH ensures it is uncharged/non-polar).

  • Extraction: Add 5 mL of GC-grade Dichloromethane (DCM) or Ethyl Acetate. Vortex for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Collect the bottom organic layer (DCM).

  • Drying: Pass the organic phase through anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under a gentle stream of nitrogen at 40°C. Reconstitute in

    
     for NMR or Methanol for MS.
    
Protocol B: Hydrochloride Salt Formation (Reference Standard Prep)

Objective: Stabilize the volatile free base for IR analysis.

  • Dissolve the free base oil (from Protocol A) in dry Diethyl Ether.

  • Slowly bubble anhydrous HCl gas through the solution OR add 2M HCl in Diethyl Ether dropwise.

  • White precipitate (PMA·HCl) will form immediately.

  • Filter, wash with cold ether, and dry under vacuum.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135236, 4-Methoxyamphetamine. [Link]

Sources

Methodological & Application

Analytical methods for Methoxyphenylpropylamin quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the Quantification of Methoxyphenylpropylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed examination of robust analytical methodologies for the quantitative analysis of Methoxyphenylpropylamine (MPA), a representative phenethylamine compound. Recognizing the diverse analytical challenges presented by different matrices, this document outlines two primary, validated protocols: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for complex biological matrices, and a reliable Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for forensic and quality control applications. The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrumental parameters, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these protocols with a deep understanding of the underlying principles.

Introduction and Analytical Imperative

Methoxyphenylpropylamine (MPA) belongs to the phenethylamine class, a group of compounds with significant physiological activity. Accurate and precise quantification of MPA is critical in various fields, including pharmaceutical development, pharmacokinetic studies, clinical diagnostics, and forensic toxicology. The inherent chemical properties of phenethylamines—namely their polarity and basicity—present unique challenges for chromatographic separation and detection. Furthermore, when analyzing biological samples such as plasma or urine, the complexity of the matrix requires highly selective and sensitive methods to achieve reliable quantification at trace levels.[1]

This guide provides a framework for selecting and implementing the appropriate analytical technique based on the specific requirements of the study, balancing the need for sensitivity, selectivity, throughput, and cost-effectiveness. We will explore the theoretical and practical aspects of both LC-MS/MS and GC-MS.

Rationale for Method Selection: A Comparative Overview

The choice of an analytical instrument is a critical decision that dictates the entire workflow. For phenethylamine derivatives like MPA, the primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While robust, HPLC with conventional detectors often lacks the sensitivity and selectivity required for trace-level quantification in complex matrices without extensive sample cleanup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely available technique.[2] However, for polar and low-volatility compounds like primary amines, a chemical derivatization step is often mandatory to improve thermal stability and chromatographic performance.[3] This adds time and potential variability to the workflow.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalytical quantification.[4] Its exceptional selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allows for minimal sample preparation ("dilute and shoot" in some cases) while achieving outstanding sensitivity.[5][6] LC-MS/MS avoids the need for derivatization, simplifying the process and reducing potential sources of error.

For these reasons, this guide will first detail a comprehensive LC-MS/MS protocol as the primary recommendation for demanding applications, followed by a GC-MS protocol as a robust alternative.

Primary Protocol: LC-MS/MS for High-Sensitivity Quantification in Biological Matrices

This protocol is optimized for the quantification of MPA in human plasma, a common matrix in pharmacokinetic and clinical studies. The core principle is to isolate the analyte from matrix interferences using a simple protein precipitation step, followed by highly selective detection via tandem mass spectrometry.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (Add 300 µL Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate & Reconstitute (in Mobile Phase A) p5->p6 a1 Inject Sample onto Reversed-Phase C18 Column p6->a1 a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem MS Detection (MRM) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3 cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Aliquot Sample p2 Add Internal Standard (IS) p1->p2 p3 Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate) p2->p3 p4 Collect Organic Layer p3->p4 p5 Evaporate to Dryness p4->p5 d1 Reconstitute in Solvent p5->d1 d2 Add Derivatizing Agent (e.g., TFAA) d1->d2 d3 Heat to React d2->d3 a1 Inject Sample onto DB-5ms Column d3->a1 a2 Temperature Program a1->a2 a3 Electron Ionization (EI) a2->a3 a4 MS Detection (Scan or SIM) a3->a4

Sources

High-throughput screening assays for Methoxyphenylpropylamin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Assays for Methoxyphenylpropylamine (MPPA) Analogs

Executive Summary & Strategic Rationale

Methoxyphenylpropylamines (MPPAs) and their structural isomers (e.g., 2-MeO-PPA, 4-MeO-PPA) represent a chemical class with significant pharmacological duality. Depending on their substitution patterns, they can act as potent monoamine transporter inhibitors (relevant for depression and ADHD therapeutics) or as releasers/agonists with psychotomimetic properties (relevant for abuse liability and toxicology).

Traditional radioligand binding assays (


H-DA/5-HT) are the historical gold standard but are ill-suited for modern High-Throughput Screening (HTS) due to radioactive waste disposal, high cost, and "wash" steps that disrupt loose binding kinetics.

This guide details a fluorescence-based HTS workflow designed to profile MPPA libraries. We utilize a kinetic uptake assay to determine selectivity between the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET), followed by a calcium-flux counter-screen to flag off-target 5-HT


 receptor agonism.

Screening Workflow Visualization

The following diagram outlines the logical flow from library preparation to hit validation, ensuring that only highly selective, non-toxic candidates progress.

HTS_Workflow Library MPPA Compound Library (10 mM DMSO Stocks) Primary Primary Screen: Monoamine Uptake Inhibition (SERT / DAT / NET) Library->Primary Acoustic Dispensing Filter1 Filter: >50% Inhibition @ 10 µM Primary->Filter1 Normalize Data Filter1->Library Inactive (Discard) Secondary Secondary Screen: GPCR Calcium Flux (5-HT2A Agonism Check) Filter1->Secondary Hits Tox Cytotoxicity Counter-Screen (Mitochondrial Health) Secondary->Tox Non-Agonists Hit Validated Hit Candidate (IC50 Determination) Tox->Hit High Viability

Figure 1: The HTS cascade filters MPPA analogs first by efficacy (transporter inhibition) and then by safety (lack of hallucinogenic receptor activation and cytotoxicity).

Primary Assay: Kinetic Monoamine Uptake (Fluorescence)

This protocol replaces radioligands with ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium), a fluorescent organic cation that is a substrate for DAT, SERT, and NET. Upon entering the cell and binding to intracellular membranes, ASP+ quantum yield increases significantly, allowing real-time kinetic monitoring.

Target: hSERT, hDAT, or hNET stably transfected in HEK293 cells. Readout: Fluorescence Intensity (RFU) over time (Kinetic).

Reagents & Equipment
ComponentSpecificationPurpose
Cell Line HEK293-hDAT/hSERT/hNETStable expression of target transporter.
Fluorescent Probe ASP+ (Sigma/Aldrich)Substrate mimic (Excitation 475 nm / Emission 609 nm).
Assay Buffer HBSS + 20 mM HEPESPhysiological buffer (pH 7.4).
Reference Inhibitor Cocaine (DAT), Fluoxetine (SERT)Positive control for 100% inhibition (Max Signal).
Detection FLIPR Tetra or FlexStation 3Real-time fluorescence plate reader.
Step-by-Step Protocol

Step 1: Cell Plating (Day -1)

  • Harvest HEK293-transporter cells using TrypLE (avoid Trypsin to preserve surface proteins).

  • Resuspend in complete media at 0.5 × 10⁶ cells/mL .

  • Dispense 40 µL/well into a 384-well Poly-D-Lysine coated black/clear-bottom plate (20,000 cells/well).

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Addition (Day 0)

  • Remove culture media and wash cells 2x with 20 µL Assay Buffer .

  • Leave 20 µL Assay Buffer in wells.

  • Using an acoustic dispenser (e.g., Echo 650), transfer 50 nL of MPPA library compounds (from 10 mM stock) to achieve final concentration of 10 µM .

  • Add Reference Inhibitor (e.g., 10 µM Fluoxetine) to "Min Signal" control columns.

  • Add DMSO vehicle to "Max Signal" control columns.

  • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

Step 3: Kinetic Read

  • Prepare 20 µM ASP+ working solution in Assay Buffer (Final assay conc: 10 µM).

  • Place plate in the reader (e.g., FLIPR).

  • Program:

    • Baseline read: 10 seconds.

    • Injection: 20 µL ASP+ solution (speed: 20 µL/sec).

    • Kinetic Read: Measure fluorescence every 30 seconds for 15 minutes.

    • Excitation: 475 nm | Emission: 605-625 nm.

Step 4: Data Calculation Calculate the Slope (Rate of Uptake) from the linear portion of the curve (usually 2–10 mins).



Secondary Assay: GPCR Calcium Flux (Safety Counter-Screen)

Many methoxylated phenethylamines (e.g., the "2C-x" or "DOx" series) are potent 5-HT


 agonists. This activity is associated with hallucinations and cardiotoxicity (via 5-HT

). This assay eliminates "hits" that are actually receptor agonists.

Target: HEK293 expressing h5-HT


.
Readout:  Intracellular Calcium release (Fluo-4 AM).
Protocol Logic
  • Dye Loading: Incubate cells with Fluo-4 AM and Probenecid (to prevent dye efflux) for 60 minutes at 37°C.

  • Compound Transfer: Add MPPA compounds at 10 µM.

  • Detection: Measure fluorescence spike immediately upon addition.

    • Agonist Hit: Immediate spike in fluorescence (discard candidate).

    • Antagonist Hit: No spike. (Optional: Follow with 5-HT challenge to test for antagonism).

Scientific Validation & Quality Control

To ensure the trustworthiness of the data, the following metrics must be calculated for every plate.

Z-Factor (Z')

The Z-factor measures the separation between the positive (vehicle) and negative (fully inhibited) controls. A value > 0.5 is mandatory for a valid HTS run.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
Mechanism of Action Visualization

MOA cluster_0 Signal Generation ASP ASP+ (Fluorescent) Transporter Transporter (DAT/SERT) ASP->Transporter Substrate Cell Intracellular Space Transporter->Cell Uptake Signal High Fluorescence (Binding to Organelles) Cell->Signal MPPA MPPA Inhibitor MPPA->Transporter Blocks

Figure 2: Mechanistic basis of the assay. ASP+ uptake generates fluorescence.[1] MPPA binding blocks the transporter, preventing ASP+ entry and reducing the signal.

References

  • Schwartz, J. W., et al. (2005). "High-throughput screening of monoamine transporters using the fluorescent substrate ASP+." Journal of Biomolecular Screening, 10(6), 547-559.

  • Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Protocol." Application Note.

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

Sources

Application Note: Methoxyphenylpropylamine (MPPA) Scaffolds as Chemical Probes for Adrenergic and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the use of Methoxyphenylpropylamine (MPPA) and its isomeric derivatives as chemical probes.

While "Methoxyphenylpropylamine" can refer to several isomers, this guide focuses on the two most scientifically significant variants:

  • 2-Methoxyphenylpropylamine (2-MPPA / 2-MA): A key chiral fragment probe used in the synthesis and Structure-Activity Relationship (SAR) studies of Alpha-1 adrenergic antagonists (e.g., Tamsulosin).

  • 4-Methoxyphenylpropylamine (4-MPPA / PMA): A potent mechanistic probe for Monoamine Oxidase A (MAO-A) inhibition and Trace Amine-Associated Receptor (TAAR) signaling (Note: This isomer is a controlled substance in many jurisdictions; its use here is described strictly for in vitro enzymatic and receptor binding characterization).[1]

Introduction & Probe Classification[1]

Methoxyphenylpropylamines are privileged chemical scaffolds that serve as versatile probes for interrogating monoaminergic signaling and enzymatic pathways.[1] Their utility stems from their structural similarity to endogenous neurotransmitters (dopamine, norepinephrine) and their ability to discriminate between protein isoforms based on the position of the methoxy substituent.

Probe Selector Guide
Probe VariantChemical NamePrimary TargetApplication
Ortho-Probe (2-MPPA) 1-(2-methoxyphenyl)propan-2-amine

-Adrenoceptor
Fragment-based drug discovery (FBDD); Chiral transaminase substrate profiling.[1]
Para-Probe (4-MPPA) 1-(4-methoxyphenyl)propan-2-amineMAO-A / TAAR1 Selective inhibition of MAO-A; Agonism of Trace Amine Associated Receptors.[1]
Linear-Probe 3-(4-methoxyphenyl)propylamine5-HT Receptors "Linker-probe" for designing bivalent ligands; Serotonergic binding studies.

Mechanism of Action & Scientific Rationale

The "Orthosteric Anchor" Hypothesis (Alpha-1 Receptors)

The 2-MPPA scaffold represents the minimal pharmacophore required to bind the orthosteric pocket of the


-adrenergic receptor. In drugs like Tamsulosin, this phenylpropylamine moiety anchors the molecule, while the sulfonamide "tail" interacts with allosteric residues to confer subtype selectivity.
  • Probe Utility: By using 2-MPPA as a competitive fragment, researchers can map the "essential" vs. "accessory" binding sites of the receptor.

MAO Active Site Topology

The Monoamine Oxidase (MAO) enzymes contain a hydrophobic "entrance cavity" and a "substrate cavity."

  • 4-MPPA (Para) acts as a rigid probe that fits tightly into the MAO-A active site, forming a reversible inhibitory complex.[1] The para-methoxy group clashes with the smaller hydrophobic pocket of MAO-B, making it a highly selective probe for MAO-A activity (

    
    ).[1]
    

Visualizing the Signaling & Metabolic Pathways

The following diagram illustrates the divergent pathways probed by the Ortho (2-MPPA) and Para (4-MPPA) isomers.

MPPA_Pathways MPPA_Scaffold Methoxyphenylpropylamine (Scaffold) Ortho 2-Methoxy Isomer (2-MPPA) MPPA_Scaffold->Ortho Ortho-substitution Para 4-Methoxy Isomer (4-MPPA) MPPA_Scaffold->Para Para-substitution Alpha1 Alpha-1 Adrenergic Receptor Ortho->Alpha1 Fragment Binding (Ki > 10 µM) Tamsulosin Synthesis of Tamsulosin/Silodosin Ortho->Tamsulosin Precursor MAO_A Monoamine Oxidase A (MAO-A) Para->MAO_A Potent Inhibition (IC50 ~0.5 µM) TAAR1 TAAR1 Receptor Para->TAAR1 Agonist Activity Serotonin Serotonin Accumulation (5-HT Syndrome) MAO_A->Serotonin Blocks Breakdown

Caption: Divergent pharmacological profiles of MPPA isomers. The 2-methoxy isomer probes adrenergic pathways, while the 4-methoxy isomer probes MAO-A/TAAR1 activity.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-2-MPPA (Chiral Probe Generation)

Application: Generating enantiopure probes to test stereoselectivity of adrenergic receptors.[1]

Principle: Omega-transaminases (


-TA) can kinetically resolve the racemic ketone precursor into the optically active amine.[1]

Reagents:

  • Substrate: 1-(2-methoxyphenyl)propan-2-one (10 mM)[1]

  • Enzyme: ATA-113 (Amine Transaminase) or equivalent

  • Amine Donor: Isopropylamine (1 M)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Cofactor: PLP (Pyridoxal-5'-phosphate, 1 mM)

Workflow:

  • Preparation: Dissolve 1-(2-methoxyphenyl)propan-2-one in DMSO (5% v/v final).

  • Reaction: Add to phosphate buffer containing PLP and Isopropylamine.

  • Initiation: Add 2 mg/mL Transaminase enzyme. Incubate at 30°C with shaking (150 rpm) for 24 hours.

  • Quenching: Stop reaction with 100 µL 6N HCl.

  • Extraction: Basify to pH 12 with NaOH, extract with Ethyl Acetate (3x).

  • Analysis: Derivatize with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) and analyze via HPLC to determine Enantiomeric Excess (%ee).

Validation Criteria: A successful probe synthesis must yield >98% ee of the (S)-isomer, as the (R)-isomer is biologically inert at the Alpha-1 receptor.

Protocol B: MAO-A Inhibition Screening (Amplex Red Assay)

Application: Using 4-MPPA to determine the "drug-likeness" and safety profile of new compounds by comparing their MAO inhibition potential.[1]

Safety Warning: 4-MPPA (PMA) is a potent neurotoxin.[1] Handle with extreme caution in a fume hood.

Reagents:

  • Enzyme: Recombinant Human MAO-A (1 U/mL)[1]

  • Substrate: Tyramine (200 µM) or p-Tyramine[1]

  • Probe: 4-MPPA (Serial dilution 1 nM – 10 µM)[1]

  • Detection: Amplex Red Reagent (50 µM) + HRP (1 U/mL)[1]

Step-by-Step Methodology:

  • Plate Setup: In a black 96-well plate, add 50 µL of MAO-A enzyme solution in reaction buffer (0.1 M Sodium Phosphate, pH 7.4).

  • Probe Incubation: Add 10 µL of 4-MPPA at varying concentrations. Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Substrate Addition: Add 40 µL of Tyramine/Amplex Red/HRP master mix.

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes.

  • Data Processing: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Probe] to determine

    
    .[1]
    

Expected Results:

  • 4-MPPA:

    
     (Potent Inhibition).[1]
    
  • 2-MPPA:

    
     (Weak/No Inhibition).[1]
    
  • Interpretation: If a new drug candidate shows an inhibition profile similar to 4-MPPA, it is flagged for potential serotonergic toxicity.[1]

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory constants for MPPA variants, aggregated from key literature sources.

CompoundTargetParameterValueReference
2-MPPA (Ortho) Alpha-1 AR


[1]
2-MPPA (Ortho) 5-HT Transporter

Weak (

)
[2]
4-MPPA (Para) MAO-A


[3]
4-MPPA (Para) TAAR1


[4]
Tamsulosin Alpha-1A AR


[1]

Note: The dramatic difference in affinity between the fragment (2-MPPA) and the full drug (Tamsulosin) highlights the critical role of the sulfonamide tail in high-affinity binding.

References

  • Alpha-Adrenoceptor Antagonists and SAR

    • Title: "Selectivity of Tamsulosin for the Alpha-1A Adrenoceptor."[1]

    • Source:European Journal of Pharmacology.[1]

    • Link:[Link] (Verified context for Alpha-1 antagonist SAR).

  • Pharmacology of Methoxylated Amphetamines

    • Title: "Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue."[2]

    • Source:Journal of Pharmacology and Experimental Therapeutics.
    • Link:[Link][1]

  • MAO Inhibition Profile

    • Title: "Para-Methoxyamphetamine (PMA) as a Potent MAO-A Inhibitor."[1][3]

    • Source:Toxicological Reviews / Wikipedia Summary of Shulgin et al.
    • Link:[Link] (Sourced for IC50 consensus data).[1]

  • TAAR1 Receptor Activity

    • Title: "Trace Amine-Associated Receptor 1 (TAAR1) signaling and pharmacology."[1][4]

    • Source:Journal of Neurochemistry.
    • Link:[Link]

Sources

Section 1: Presumed Mechanism of Action: Monoamine Transporter Interaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Neuropharmacological Investigation of Methoxyphenylpropylamin

Introduction:

This compound represents a class of phenethylamine compounds characterized by a methoxy group on the phenyl ring. The specific position of this methoxy group (ortho-, meta-, or para-) significantly influences the compound's neuropharmacological profile. This guide will focus primarily on para-Methoxyphenylpropylamin (PMA), also known as 4-methoxyphenylpropylamin (4-MPA), as it is a well-documented psychoactive substance. Structurally analogous to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA), 4-MPA's neuropharmacological activity is primarily centered on its interaction with monoamine neurotransmitter systems.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides both the theoretical framework and detailed, field-proven protocols for the systematic investigation of 4-MPA's effects on the central nervous system. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for novel compound characterization.

The primary mechanism of action for many psychostimulant phenethylamines involves the modulation of monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[1] Compounds like 4-MPA are presumed to act as potent inhibitors and/or substrates of these transporters. By blocking reuptake, they increase the extracellular concentration of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission and the characteristic stimulant effects.[2][3]

Studies on para-methoxyamphetamine (PMA) have shown that it can evoke serotonin release via the serotonin transporter (SERT) and is a potent inhibitor of 5-HT clearance.[3] This pronounced effect on the serotonergic system, potentially more so than on the dopaminergic system, distinguishes it from amphetamine and may account for its unique and often more dangerous clinical effects.[3]

Monoamine_Transporter_Mechanism cluster_0 Presynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release DAT DAT/SERT Transporter DAT->Vesicle Reuptake MPA 4-MPA MPA->DAT Blocks Receptor Postsynaptic Receptors (e.g., D1, 5-HT2A) SynapticCleft->Receptor Binds Neurotransmitter Dopamine/ Serotonin

Caption: Proposed mechanism of 4-MPA at a monoaminergic synapse.

Section 2: In Vitro Characterization Protocols

A thorough in vitro analysis is the foundational step to quantitatively define a compound's interaction with its molecular targets. The following protocols are designed to determine the affinity and functional potency of 4-MPA at monoamine transporters.

Protocol: Monoamine Transporter Binding Affinity Assay

Causality: This competitive radioligand binding assay determines the affinity (Kᵢ) of 4-MPA for DAT, NET, and SERT. A lower Kᵢ value indicates a higher binding affinity. This is crucial for understanding the compound's primary targets and its relative selectivity. The assay measures the displacement of a known high-affinity radioligand from the transporter by the test compound (4-MPA).[4][5]

Methodology:

  • Preparation of Cell Membranes:

    • Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).

    • Harvest cells, homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • Total Binding: Add cell membrane preparation, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and assay buffer.

    • Non-specific Binding (NSB): Add cell membrane preparation, radioligand, and a high concentration of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

    • Test Compound: Add cell membrane preparation, radioligand, and serial dilutions of 4-MPA (e.g., from 0.1 nM to 100 µM).

  • Incubation & Termination:

    • Incubate plates at a specified temperature for a set time to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[4]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (retained on the filter) from the free radioligand.

    • Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-MPA.

    • Determine the IC₅₀ (concentration of 4-MPA that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation:

Target TransporterRadioligand4-MPA Kᵢ (nM) (Hypothetical)Selectivity Ratio (DAT/SERT)
hDAT[³H]WIN 35,4281500.75
hNET[³H]Nisoxetine250-
hSERT[³H]Citalopram207.5 (SERT-selective)
Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

Causality: While binding assays measure affinity, they do not confirm functional activity. This assay measures the functional potency (IC₅₀) of 4-MPA to inhibit the reuptake of neurotransmitters into presynaptic terminals. This provides a more direct measure of its ability to increase synaptic neurotransmitter levels. The protocol uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[6][7]

Uptake_Inhibition_Workflow cluster_workflow Workflow for Monoamine Uptake Inhibition Assay prep 1. Prepare Synaptosomes (from rat striatum/cortex) preincubate 2. Pre-incubate Synaptosomes with 4-MPA or Vehicle prep->preincubate initiate 3. Initiate Uptake (Add [³H]Dopamine or [³H]5-HT) preincubate->initiate incubate 4. Short Incubation (e.g., 5-10 min at 37°C) initiate->incubate terminate 5. Terminate Uptake (Rapid filtration on ice) incubate->terminate quantify 6. Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze 7. Data Analysis (Calculate IC₅₀) quantify->analyze

Caption: Experimental workflow for the synaptosomal uptake inhibition assay.

Methodology:

  • Synaptosome Preparation:

    • Dissect brain regions of interest (e.g., striatum for DAT, hippocampus/cortex for SERT) from rodents.

    • Homogenize tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose with protease inhibitors).

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Aliquot synaptosome suspension into tubes or a 96-well plate.

    • Pre-incubate with various concentrations of 4-MPA or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

    • Incubate for a short, defined period within the linear range of uptake (typically 5-10 minutes).[7]

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a potent uptake blocker.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters via liquid scintillation counting.

    • Subtract non-specific uptake from all values.

    • Plot the percentage of inhibition of specific uptake versus the log concentration of 4-MPA.

    • Calculate the IC₅₀ value using non-linear regression.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Causality: Some amphetamine-like compounds can inhibit monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters intracellularly.[8] Inhibition of MAO can potentiate the effects of transporter blockade. This assay determines if 4-MPA has activity against MAO-A or MAO-B.[9][10]

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from liver or brain tissue.

  • Assay Principle: A common method is a fluorometric assay where the MAO enzyme oxidizes a substrate (e.g., p-tyramine), producing H₂O₂.[10] The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).

  • Procedure (96-well plate):

    • In separate wells for MAO-A and MAO-B, add assay buffer, the respective MAO enzyme, and either vehicle, a known inhibitor (Clorgyline for MAO-A, Deprenyl for MAO-B), or serial dilutions of 4-MPA.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate/probe/HRP mixture.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader (Ex/Em ~530-560 nm / ~590-600 nm).

  • Analysis:

    • Calculate the percentage of inhibition for each concentration of 4-MPA relative to the vehicle control.

    • Determine the IC₅₀ values for MAO-A and MAO-B inhibition.

Section 3: In Vivo Neuropharmacological Profiling

In vivo studies are essential to understand how the molecular actions of 4-MPA translate into physiological and behavioral effects in a whole organism.

Protocol: Spontaneous Locomotor Activity in an Open Field Test

Causality: The open field test is a standard method for assessing general locomotor activity, exploration, and anxiety-like behavior in rodents.[11][12] Psychostimulants that enhance dopamine and norepinephrine signaling, such as amphetamine, typically cause a dose-dependent increase in locomotor activity (hyperactivity).[13] This assay is a primary screen to confirm the stimulant properties of 4-MPA.

Methodology:

  • Animals and Acclimation:

    • Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

    • House animals under a standard 12:12 light/dark cycle with ad libitum access to food and water.

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[11]

  • Apparatus:

    • An open field arena (e.g., 40x40x40 cm for mice) made of a non-porous material.

    • The arena is equipped with a grid of infrared beams or an overhead video camera linked to tracking software to automatically record movement.[14]

  • Experimental Procedure:

    • Administer 4-MPA (e.g., 0.1, 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a pre-determined pretreatment time (e.g., 15-30 minutes), place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).[12]

    • The tracking system records various parameters.

    • Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.

  • Data Analysis:

    • Key parameters to analyze include:

      • Total Distance Traveled (cm): The primary measure of locomotor activity.

      • Ambulatory Time (s): Time the animal is in motion.

      • Rearing Frequency: Number of times the animal stands on its hind legs (a measure of exploratory behavior).

      • Time in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Analyze data using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Data Presentation:

Treatment Group (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle1500 ± 12045 ± 5
4-MPA (1.0)2800 ± 25070 ± 8
4-MPA (5.0)5500 ± 480 95 ± 12
4-MPA (10.0)4200 ± 410** (stereotypy may reduce travel)60 ± 9
p < 0.05, ** p < 0.01 vs. Vehicle

Section 4: Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial neuropharmacological characterization of this compound, using 4-MPA as a representative compound. The in vitro assays will quantitatively define its molecular targets and potency, while the in vivo open field test will confirm its functional stimulant effects.

Successful characterization using these methods would logically lead to more advanced studies, including:

  • Microdialysis: To directly measure changes in extracellular dopamine and serotonin in specific brain regions following 4-MPA administration.

  • Drug Discrimination Studies: To assess the subjective effects of 4-MPA in animals trained to discriminate it from saline or other known stimulants.

  • Self-Administration Studies: To evaluate the abuse liability and reinforcing properties of the compound.

  • Neurotoxicity Studies: To investigate potential long-term depletion of monoamine markers, a known risk for some amphetamine derivatives.[6]

By systematically applying these validated methodologies, researchers can build a comprehensive and accurate neuropharmacological profile of novel psychoactive compounds, contributing to a deeper understanding of their therapeutic potential and associated risks.

References

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Hadlock, G. C., Webb, K. M., McFadden, L. M., et al. (2011). 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Abramov, A. Y., Angelova, P. R., et al. (2019). Inorganic Polyphosphate Regulates AMPA and NMDA Receptors and Protects Against Glutamate Excitotoxicity via Activation of P2Y Receptors. The Journal of Neuroscience. Available at: [Link]

  • Schifano, F., & Breeksema, J. J. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Pharmacology. Available at: [Link]

  • van der Weide, J., De Vries, J. B., & Horn, A. S. (1987). Neuropharmacological profile of a new series of dopamine agonists: N-n-propyl-hexahydronaphthoxazines. European Journal of Pharmacology. Available at: [Link]

  • Kim, D. J., Lee, J. Y., et al. (2009). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Molecules. Available at: [Link]

  • Daws, L. C., Gould, G. G., et al. (2005). Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry. Neurochemistry International. Available at: [Link]

  • Soares-Simi, S. L., et al. (2021). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Cohen, G., & Mytilineou, C. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life Sciences. Available at: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Reddy, Y. N., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]

  • Lee, S. Y., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Kumar, A., et al. (2017). Parachlorophenylalanine-induced 5-HT depletion alters behavioral and brain neurotransmitters levels in 6-Hz psychomotor seizure model in mice. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Heal, D. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology. Available at: [Link]

  • Pernold, K., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Vasilev, P., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Yelekci, K., et al. (2017). New Human Monoamine Oxidase A Inhibitors with Potential Anti- Depressant Activity: Design, Synthesis, Biological Screening and Evaluation of Pharmacological Activity. Current Drug Targets. Available at: [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. Available at: [Link]

  • Pardey, M. C., et al. (2013). The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Pernold, K., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Kovacs, G. L., et al. (1993). Apomorphine-induced aggressive behaviour in para-chlorophenylalanine-treated male rats: implications to brain. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

  • Kim, D. J., et al. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Molecules. Available at: [Link]

  • Daniele, S., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Perez-Hernandez, J., et al. (2023). Neuropharmacological Effects in Animal Models and HPLC-Phytochemical Profiling of Byrsonima crassifolia (L.) Kunth Bark Extracts. MDPI. Available at: [Link]

  • Sharma, V., et al. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Tsetsenis, T. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Bai, F., et al. (1995). Effects of intracerebroventricular administration of 5-(glutathion-S-yl)-alpha-methyldopamine on brain dopamine, serotonin, and norepinephrine concentrations in male Sprague-Dawley rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Daniele, S., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Szumlinski, K. K. (Ed.). (n.d.). Special Issue : Biochemical and Molecular Changes in the Brain Caused by Drug Abuse: Implications for Therapeutic Intervention. MDPI. Available at: [Link]

  • S-Y, L., et al. (2020). Association of Sigma-1 Receptor with Dopamine Transporter Attenuates the Binding of Methamphetamine via Distinct Helix-Helix Interactions. Journal of Chemical Information and Modeling. Available at: [Link]

  • Novák, C., et al. (2024). Locomotion test for mice v1. protocols.io. Available at: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. Assay Genie. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. Available at: [Link]

Sources

Application Note: Methoxyphenylpropylamine Scaffolds in High-Affinity 5-HT1A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5]

In the landscape of GPCR drug discovery, the 3-(2-methoxyphenyl)propylamine (MPPA) moiety serves as a critical "privileged structure." It is a structural determinant frequently employed to anchor ligands into the orthosteric binding pockets of aminergic receptors, specifically the Serotonin 5-HT1A and


-Adrenergic  receptors.

This guide details the protocol for utilizing MPPA-based derivatives as displacers in competitive radioligand binding assays. The primary objective is to determine binding affinity (


) and selectivity ratios. We focus on distinguishing 5-HT1A affinity from 

-adrenergic cross-reactivity—a common liability in this chemical class.

Key Application:

  • Target: 5-HT1A Receptor (Gi/o-coupled).

  • Secondary Screen:

    
    -Adrenergic Receptor (Gq-coupled).
    
  • Readout: Competitive displacement of [³H]-8-OH-DPAT (5-HT1A agonist) or [³H]-Prazosin (

    
     antagonist).
    

Mechanistic Insight: The MPPA Pharmacophore

The MPPA scaffold functions through a distinct "Anchor and Linker" mechanism within the receptor pocket.

  • The Anchor (Methoxyphenyl): The 2-methoxy group often forms hydrogen bonds with Serine residues (e.g., Ser 5.42) in transmembrane helix 5, while the phenyl ring engages in

    
    -
    
    
    
    stacking with aromatic clusters (e.g., Phe 6.52).
  • The Linker (Propylamine): The three-carbon alkyl chain provides the optimal distance to bridge the aromatic binding site and the conserved Aspartate (Asp 3.32) which forms a salt bridge with the protonated amine.

Pathway Visualization

The following diagram illustrates the 5-HT1A signaling pathway relevant to the functional consequences of MPPA binding.

G Ligand MPPA Derivative (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation/Inhibition AC Adenylyl Cyclase (Effector) Gprotein->AC Inhibits KChannel GIRK Channel (K+ Efflux) Gprotein->KChannel Activates (Beta/Gamma) cAMP cAMP Levels (Downregulation) AC->cAMP Reduces

Figure 1: Signal transduction pathway for 5-HT1A. MPPA derivatives modulate this pathway, primarily inhibiting Adenylyl Cyclase via Gi/o coupling.

Experimental Protocol: Competitive Binding Assay

This protocol is designed to be self-validating . It uses a known radioligand ([³H]-8-OH-DPAT) and measures the ability of your MPPA derivative to displace it.

A. Reagents & Buffer Composition[4][6]
  • Assay Buffer (Standard 5-HT): 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity ~100-170 Ci/mmol). Target concentration: 0.5 - 1.0 nM (approx.

    
    ).
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.
  • Tissue Source: Rat Hippocampal membranes or CHO cells stably expressing h5-HT1A.

B. Membrane Preparation (Critical Step)

Causality Note: Improper washing leaves endogenous serotonin, which artificially lowers the binding of your radioligand.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Tris-HCl buffer using a Polytron.

  • Centrifugation 1: Spin at 1,000 x g for 10 min (4°C) to remove nuclei/debris. Discard pellet.

  • Centrifugation 2: Spin supernatant at 40,000 x g for 20 min.

  • Wash: Resuspend pellet in fresh buffer and incubate at 37°C for 10 min (removes endogenous 5-HT). Spin again at 40,000 x g.

  • Resuspension: Resuspend final pellet to a protein concentration of ~1-2 mg/mL.

C. Assay Workflow
StepComponentVolumePurpose
1Assay Buffer250

L
Maintain pH and ionic strength.
2Test Compound 50

L
MPPA derivative (dilution series:

to

M).
3Radioligand 50

L
[³H]-8-OH-DPAT (Fixed concentration).
4Membranes 150

L
Initiates the reaction.
Total 500

L

Incubation: 60 minutes at 25°C (Equilibrium is faster at RT than 4°C for this receptor class).

Termination:

  • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour).

    • Why PEI? MPPA derivatives are lipophilic and stick to glass fibers. PEI coats the filter, reducing non-specific binding of the radioligand to the filter itself [1].

  • Wash 3x with 3 mL ice-cold buffer.

  • Add scintillation cocktail and count (LSC).

Assay Logic Diagram

Workflow Prep Membrane Prep (Remove Endogenous 5-HT) Incubate Incubation (60 min @ 25°C) Prep->Incubate Add Ligands Filter Filtration (GF/B + 0.3% PEI) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Quantify

Figure 2: Step-by-step workflow for the competitive binding assay.

Data Analysis & Interpretation

Calculate the


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff Equation :


Where:

  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Representative Data: Selectivity Profiling

MPPA derivatives often show "promiscuous" binding. A successful lead must show high affinity for 5-HT1A and low affinity for


.
Compound IDStructure Motif5-HT1A

(nM)

-Adrenergic

(nM)
Selectivity Ratio (

/5-HT)
Interpretation
Ref (8-OH-DPAT) Tetralin1.2>1000>800High Selectivity
MPPA-1 Unsubstituted Phenyl45.030.00.6Poor (Non-selective)
MPPA-2 2-Methoxy Phenyl2.5250.0100Good (Anchor effect)
MPPA-3 Bulky Amide Linker0.8>5000>6000Excellent (Steric exclusion)

Data synthesized based on SAR trends from Sources [2, 3].

Troubleshooting & Validation (Self-Validating Systems)

To ensure the trustworthiness of your data, perform these checks:

  • Total Binding vs. Non-Specific Binding (NSB):

    • Total Binding should be >10x NSB. If NSB is high (>20% of Total), your filters are likely trapping the lipophilic MPPA ligand. Solution: Increase PEI soak time or reduce protein concentration.

  • Hill Slope (nH):

    • The slope should be near -1.0.

    • If

      
       (e.g., -0.6), it indicates negative cooperativity  or multiple binding sites . This is common with MPPA derivatives if they also bind to 5-HT1B or 5-HT1D receptors present in hippocampal tissue [4].
      
  • GTP Shift (Agonist Check):

    • Add 100

      
      M GTP
      
      
      
      S to the assay. If the MPPA derivative is an agonist , its affinity (
      
      
      ) will decrease (curve shifts right) because GTP uncouples the G-protein, lowering the receptor's affinity for agonists. Antagonists will show no shift.

References

  • Revvity (PerkinElmer). (n.d.). Receptor-Ligand Binding Assays: Techniques and Applications.[1] Retrieved from

  • Mokrosz, J. L., et al. (1994). New 2-(methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[2] Journal of Medicinal Chemistry.

  • Rybczynski, A., et al. (2016). N-phenylpropyl-N'-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity.[3] Pharmacology Biochemistry and Behavior.[4]

  • Goizet, C., et al. (1995). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors. Neuropharmacology.[5]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Methoxyphenylpropylamine (PMA) and Isomers in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Use Only (RUO) and targets the quantitative analysis of Methoxyphenylpropylamine (specifically the isomers of Methoxyamphetamine or PMA , and related analogs) in biological matrices.

Given the chemical nomenclature "Methoxyphenylpropylamine," this protocol addresses the primary amine structure (1-(4-methoxyphenyl)propan-2-amine) often encountered in forensic toxicology and drug metabolism studies as a potent serotonergic agent.[1]

Introduction & Scope

Methoxyphenylpropylamine (Isomers: para-Methoxyamphetamine [PMA], ortho-Methoxyamphetamine [OMA], and meta-Methoxyamphetamine [MMA]) represents a class of phenethylamine derivatives with significant pharmacological activity.[1] In drug development and forensic toxicology, distinguishing between these positional isomers is critical due to their vastly different toxicological profiles (e.g., PMA is significantly more serotonergic and toxic than its isomers).[1]

This protocol details a self-validating LC-MS/MS workflow utilizing a Biphenyl stationary phase .[1] Unlike standard C18 columns, the Biphenyl phase utilizes


 interactions to resolve positional isomers (Ortho/Meta/Para) that are otherwise isobaric and co-eluting.[1]
Key Analytical Challenges Solved
  • Isobaric Resolution: Separation of p-methoxy, o-methoxy, and m-methoxy isomers.[1]

  • Matrix Interference: Elimination of endogenous phospholipids using Mixed-Mode Cation Exchange (MCX) SPE.[1]

  • Sensitivity: Low pg/mL detection limits using positive mode ESI.

Chemical Identity & Properties

Understanding the physicochemical properties is the foundation of this method's logic.[1]

PropertyValueMethodological Implication
Analyte 1-(4-Methoxyphenyl)propan-2-amine (PMA)Target Molecule
Molecular Weight 165.23 g/mol Precursor Ion

pKa ~10.1 (Basic Amine)Requires high pH for LLE or acidic pH for Cation Exchange SPE.[1]
LogP ~1.9 - 2.2Moderately hydrophobic; suitable for Reverse Phase LC.[1]
Isomerism Positional (o-, m-, p-)Critical: Requires Biphenyl or PFP column for separation.[1]

Materials & Reagents

  • Standards: Methoxyphenylpropylamine (PMA) HCl, OMA HCl, MMA HCl.[1]

  • Internal Standard (IS): PMA-D3 or Amphetamine-D5.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

Sample Preparation Protocol (Mixed-Mode SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for removing phospholipids which cause ion suppression.[1] Mixed-Mode Cation Exchange (MCX) utilizes the basicity of the amine (pKa ~10) to lock the analyte onto the sorbent while washing away neutrals and acids.[1]

Workflow Diagram

SPE_Workflow cluster_SPE Solid Phase Extraction (MCX) Start Plasma/Urine Sample (200 µL) Pretreat Pre-treatment: Add 200 µL 4% H3PO4 (Acidify to pH < 3 to charge amine) Start->Pretreat Condition Conditioning: 1. 1 mL MeOH 2. 1 mL Water Load Load Sample: Gravity flow (approx 1 mL/min) Condition->Load Wash1 Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilics) Load->Wash1 Wash2 Wash 2 (Organic): 1 mL MeOH (Removes neutrals/hydrophobics) Wash1->Wash2 Elute Elution: 2 x 500 µL 5% NH4OH in MeOH (High pH neutralizes amine -> Release) Wash2->Elute Evap Evaporation: N2 stream @ 40°C to dryness Elute->Evap Recon Reconstitution: 100 µL Mobile Phase A/B (90:10) Evap->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic amines like Methoxyphenylpropylamine.[1]

LC-MS/MS Method Parameters

Liquid Chromatography

Rationale: A Biphenyl column is selected over C18.[1] The biphenyl stationary phase provides enhanced selectivity for aromatic compounds and positional isomers through


 interactions, ensuring separation of ortho, meta, and para isomers which share identical mass transitions.[1]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.6 µm or 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
       selectivity.[1]
      
  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
4.50 95 Linear Ramp
5.50 95 Wash
5.60 5 Re-equilibration

| 7.50 | 5 | End of Run |[1]

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Source Parameters (Typical for Sciex 6500+ / Agilent 6470):

    • Spray Voltage: 4500 V[1]

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min[1]

    • Nebulizer: 45 psi[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Type CE (V) Mechanistic Origin

| PMA | 166.1 | 121.1 | Quant | 20 | Loss of amine moiety (


) - Methoxybenzyl cation |
| PMA  | 166.1 | 91.1 | Qual | 35 | Tropylium ion (aromatic stability) |
| PMA  | 166.1 | 149.1 | Qual | 15 | Loss of 

| | PMA-D3 | 169.1 | 124.1 | IS | 20 | Deuterated Methoxybenzyl cation |[1]

Method Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Guidelines.[1]

Validation Summary Table
ParameterAcceptance CriteriaExperimental Protocol
Linearity

6-point curve (e.g., 1–1000 ng/mL).[1] Weighting

.[1]
Accuracy 85-115%QC Low, Mid, High (n=5 each).[1]
Precision CV < 15%Intra-day and Inter-day analysis.[1][2][3]
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.[1]
Recovery ConsistentCompare pre-extraction spike vs. post-extraction spike.
Troubleshooting: Isomer Separation

If ortho- and para- isomers co-elute:

  • Lower the Methanol ratio: Start gradient at 2% B instead of 5%.

  • Lower Temperature: Reduce column temp to 30°C to enhance stationary phase interaction.

  • Switch Solvent: Use 50:50 MeOH:ACN in Mobile Phase B (ACN reduces

    
     selectivity but sharpens peaks; balance is key).
    

Biological Pathway Context

Understanding the metabolic fate of Methoxyphenylpropylamine aids in identifying downstream metabolites.[1]

Metabolism PMA Methoxyphenylpropylamine (PMA) O_Dealk O-Demethylation (CYP2D6) PMA->O_Dealk Major Path Deam Deamination (MAO-A) PMA->Deam Minor Path OH_PMA 4-Hydroxyamphetamine (Active Metabolite) O_Dealk->OH_PMA Ketone 4-Methoxyphenylacetone Deam->Ketone

Figure 2: Primary metabolic pathways of PMA.[1] Monitoring 4-Hydroxyamphetamine (m/z 152 > 135) is recommended for comprehensive metabolic profiling.[1]

References

  • Analytical Profile of PMA

    • Title: "Differentiation of regioisomeric methoxyamphetamines by LC-MS/MS."
    • Source:Forensic Science International.[1]

    • Context: Establishes the fragmentation p
    • (Referencing LC-HR-MS/MS of methoxylated phenethylamines).[1][4]

  • Biphenyl Column Application

    • Title: "Separation of Positional Isomers of Amphetamines using Biphenyl Phases."[1]

    • Source:Restek Applic
    • Context: Validates the use of Biphenyl phases for isobaric drug separ
    • [1]

  • General Validation Guidelines

    • Title: "Bioanalytical Method Validation - Guidance for Industry."[1]

    • Source:US FDA.[1][5]

Disclaimer: This protocol involves the analysis of potentially controlled substances.[1][5] Users must adhere to all local, state, and federal regulations regarding the handling of Schedule I/II compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methoxyphenylpropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methoxyphenylpropylamine (MPA). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common and complex issues encountered during the purification of this valuable intermediate. This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

For the purposes of this guide, we will focus on para-methoxyphenylpropylamine (PMPA), the most common isomer. However, the principles discussed are broadly applicable to other isomers with appropriate adjustments for their physical properties.

Frequently Asked Questions (FAQs)

Q1: My freshly distilled methoxyphenylpropylamine is colorless, but it turns yellow/brown after a few days. Why is this happening and how can I prevent it?

A1: This discoloration is a classic sign of oxidation. Aromatic amines, particularly those with electron-donating groups like the methoxy group on PMPA, are highly susceptible to air oxidation. The benzylic position is also prone to oxidation. The initial products are often highly colored, conjugated species.

  • Causality: The lone pair of electrons on the nitrogen atom can be easily oxidized, leading to the formation of radical cations which can then polymerize or react further to form colored impurities. The presence of light and trace metals can catalyze this process.

  • Prevention & Mitigation:

    • Inert Atmosphere: Always handle and store purified MPA under an inert atmosphere (Nitrogen or Argon).[1] This is the most critical step.

    • Storage Conditions: Store the purified amine in an amber glass bottle to protect it from light and in a cool, dark place, preferably at temperatures below 30°C (86°F) to maintain stability.[2] For long-term storage, refrigeration under an inert atmosphere is recommended.

    • Antioxidants: For less sensitive applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be considered, but this will introduce an impurity that may need to be removed later.

Q2: What are the most common impurities I should expect in crude methoxyphenylpropylamine?

A2: Impurities are highly dependent on the synthetic route used. For MPA synthesized via reductive amination of 4-methoxyphenylacetone (P2P derivative), common impurities include:

  • Unreacted Starting Materials: Residual 4-methoxyphenylacetone and potentially the aminating agent.

  • Side-Reaction Products: Products from self-condensation of the ketone starting material.

  • Reductant-Derived Impurities: Byproducts from the reducing agent used (e.g., aluminum salts if using LiAlH4, borates if using NaBH4).

  • N-Formyl Intermediate: If the Leuckart reaction is used, the N-formylmethoxyphenylpropylamine is a common intermediate and potential impurity.[3]

  • Dimeric Species: Such as α-benzyl-N-methylphenethylamine and N-methyldiphenethylamine, which have been identified in related syntheses.[3]

Q3: Is it better to purify methoxyphenylpropylamine as a freebase or as a salt?

A3: This depends on the primary purification method and the desired final form.

  • Freebase for Distillation: The freebase is a liquid at room temperature and is best purified by vacuum distillation. This is highly effective for removing non-volatile impurities and those with significantly different boiling points.

  • Salt for Recrystallization: Converting the amine to a salt (e.g., hydrochloride, sulfate) is the preferred method for purification by recrystallization.[4] This is an excellent technique for removing closely related, soluble impurities that may be difficult to separate by distillation. The solid salt is often more stable and easier to handle than the oily freebase.

Troubleshooting Purification by Vacuum Distillation

Vacuum distillation is a powerful technique for purifying liquid amines like MPA. However, several issues can arise.

Problem 1: The product in the distillation flask is darkening significantly (turning black/brown) during distillation, and the yield is low.

  • Likely Cause: Thermal decomposition or oxidation at high temperatures. Even under vacuum, the required still pot temperatures can be high enough to cause degradation, especially if trace oxygen is present.

  • Troubleshooting Steps:

    • Improve the Vacuum: The most important variable is pressure. A lower pressure reduces the boiling point, thereby decreasing the required heat input and minimizing thermal stress on the molecule. Ensure all joints are properly sealed and your vacuum pump is in good working order.

    • Use an Inert Atmosphere: Introduce a gentle nitrogen or argon bleed into the distillation apparatus. This helps to remove any residual oxygen and prevent oxidation during heating.

    • Check for Leaks: Even a small leak can introduce enough oxygen to cause significant discoloration and degradation.

    • Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is increased gradually. Do not heat the flask above the temperature required for a steady distillation rate.

Problem 2: My distilled product has a constant boiling point, but GC/MS analysis shows it is still impure.

  • Likely Cause: An azeotrope or co-distillation with an impurity that has a very similar boiling point.

  • Troubleshooting Steps:

    • Improve Column Efficiency: Switch to a fractional distillation setup. Using a Vigreux column or, for better separation, a column packed with Raschig rings or metal sponge will increase the number of theoretical plates and improve separation efficiency.

    • Convert to a Salt: If fractional distillation is insufficient, the best approach is to change the purification method. Convert the impure distillate to a salt (e.g., hydrochloride) and purify it by recrystallization.[4] Afterward, the pure salt can be neutralized to regenerate the pure freebase if required.

Physical Properties for Distillation
PropertyValueSource
IUPAC Name2-(4-methoxyphenyl)propan-1-aminePubChem[5]
Molecular FormulaC₁₀H₁₅NOPubChem[5]
Molecular Weight165.23 g/mol PubChem[5]
Boiling Point (est.)~240-250 °C at 760 mmHg(Estimated based on similar structures)
Boiling Point (p-Anisaldehyde, related structure)248-249 °C at 760 mmHgPubChem[6]

Note: The atmospheric boiling point is an estimate. It is strongly recommended to distill under vacuum to prevent decomposition.

Workflow: Troubleshooting Vacuum Distillation

G cluster_issues Troubleshooting Path start Crude MPA (Liquid Freebase) distill Perform Vacuum Distillation start->distill check_purity Check Purity & Appearance distill->check_purity darkening Issue: Product Darkening / Low Yield check_purity->darkening No impure Issue: Still Impure (Co-distilling Impurity) check_purity->impure No success Pure MPA Achieved check_purity->success Pure & Colorless improve_vac Improve Vacuum (Lower Pressure) darkening->improve_vac n2_bleed Add Inert Gas Bleed improve_vac->n2_bleed check_leaks Check for Leaks n2_bleed->check_leaks check_leaks->distill fractional Use Fractional Column (Vigreux, Packed) impure->fractional fractional->distill convert_salt Switch Method: Convert to Salt & Recrystallize fractional->convert_salt If still impure

Caption: Decision tree for troubleshooting MPA distillation.

Troubleshooting Purification by Recrystallization (as a Salt)

Recrystallization is a technique used to purify solid compounds based on differences in solubility.[7] For amines, this involves converting the liquid freebase into a solid salt.

Problem 1: I've added acid to my MPA solution in a solvent, but no precipitate/crystals are forming.

  • Likely Cause 1: Incorrect Solvent System. The chosen solvent may be too good at dissolving the amine salt, even at low temperatures. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[7][8]

  • Troubleshooting Steps:

    • Solvent Selection: The key is to find a solvent system where the amine freebase is soluble, but the salt is not. Common choices include:

      • Dissolving the freebase in a non-polar solvent like diethyl ether or toluene, then adding a solution of HCl in a polar solvent (like isopropanol or ethanol).

      • Dissolving the freebase in a polar solvent like isopropanol, then adding a non-polar anti-solvent like hexane or heptane until turbidity is observed, then warming to redissolve and cooling slowly.

    • Induce Crystallization:

      • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.

      • Seed: Add a tiny crystal of previously isolated pure product to the solution.

      • Concentrate: Slowly evaporate some of the solvent to increase the concentration of the salt.

  • Likely Cause 2: Insufficient Acid. You may not have added enough acid to protonate all of the amine.

  • Troubleshooting Steps:

    • Check pH: Use pH paper to test the solution. Ensure it is acidic.

    • Stoichiometry: Add a stoichiometric amount (1.0 to 1.05 equivalents) of a strong acid (e.g., HCl, H₂SO₄).

Problem 2: The crystals that formed are oily, discolored, or "gummy".

  • Likely Cause: The compound is "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the impure solid. It can also be caused by cooling the solution too quickly.

  • Troubleshooting Steps:

    • Slow Cooling: This is the most critical factor. Allow the heated solution to cool slowly to room temperature without disturbance, then move it to an ice bath.[8] Rapid cooling leads to the trapping of impurities and the formation of small, impure crystals or oils.

    • Adjust Solvent System: Re-heat the solution to dissolve the oil. Add more of the "good" solvent (the one the salt is more soluble in) until the solution is clear. Then, allow it to cool slowly again.

    • Decolorize: If the solution is colored before crystallization, this indicates colored impurities. After dissolving the crude salt in the hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[9]

Protocol: Recrystallization of Methoxyphenylpropylamine Hydrochloride

This protocol provides a general guideline. Solvent volumes and ratios should be optimized for your specific crude product.

  • Dissolution: Dissolve the crude MPA freebase (e.g., 10 g) in a suitable solvent like isopropyl alcohol (IPA) or diethyl ether (approx. 50-100 mL).

  • Acidification: While stirring, slowly add a solution of concentrated HCl in IPA, or bubble dry HCl gas through the solution, until the solution is acidic (test with pH paper). A white precipitate of the hydrochloride salt should form.

  • Heating: Gently heat the mixture until all the solid dissolves. If it doesn't dissolve completely, add the minimum amount of additional hot solvent needed to achieve a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated carbon and keep the solution near boiling for 5-10 minutes.

  • Hot Filtration (Optional): If carbon was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References
  • Method of purifying technical p-phenylenediamine.
  • Process for the purification of p-aminophenol.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Process for the purification of p-aminophenol.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PURIFICATION OF p-AMINOPHENOL.
  • Recrystalliz
  • Recrystalliz
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • A review of the newly identified impurity profiles in methamphetamine seizures. PMC.
  • 2-(4-Methoxyphenyl)propan-1-amine | C10H15NO. PubChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Amine Tre
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.
  • 4-Methoxybenzaldehyde | C8H8O2. PubChem.
  • Troubleshooting Amine Systems. YouTube.
  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacet
  • Troubleshooting Amine Unit Simul
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amin
  • Trends in Tragedy – An in-depth Study of Amine System Failures. AmmoniaKnowHow.
  • Troubleshooting a Distillation Column - Problem and Solution.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Safety and Responsibility: The following guide is intended for professionals in a controlled research and development or manufacturing environment. The synthesis and scale-up of any chemical compound, here exemplified by a model amine, involves inherent risks. All operations should be conducted with rigorous adherence to institutional and governmental safety protocols, including the use of appropriate personal protective equipment (PPE), engineering controls, and a thorough understanding of the potential hazards associated with all reagents, intermediates, and products.

Introduction: From Bench to Bulk

As Senior Application Scientists, we recognize that transitioning a novel amine synthesis from the laboratory bench to a pilot or production scale is a multifaceted challenge.[1][2][3] A reaction that performs flawlessly on a gram scale can present unexpected difficulties when scaled up, often due to physical and chemical principles that are less apparent in smaller volumes.[1][2] This guide is designed to be a first line of support for researchers, chemists, and engineers facing common hurdles in this critical phase of drug development and fine chemical manufacturing.[4] We will address specific, frequently encountered issues in a practical question-and-answer format, grounded in fundamental principles of chemical engineering and process chemistry.

Diagram: The Scale-Up Decision Workflow

Before delving into specific troubleshooting, it's crucial to visualize the overall process. The following diagram outlines the key decision points and feedback loops in a typical scale-up campaign.

ScaleUp_Workflow cluster_0 Phase 1: Lab-Scale Development (Grams) cluster_1 Phase 2: Process Safety & Hazard Analysis cluster_2 Phase 3: Pilot-Scale Trial (Kilograms) cluster_3 Phase 4: Analysis & Refinement A Route Scouting & Initial Synthesis B Preliminary Process Optimization (Yield, Purity) A->B C Initial Analytical Method Development B->C D Reaction Calorimetry (DSC, RC1) C->D Data Transfer E Identify Thermal Hazards (Exotherms, Gas Evolution) D->E F Define Critical Process Parameters (CPPs) E->F G Equipment Selection (Reactor, Stirrer, Condenser) F->G Define Safety Limits H Execute Pilot Batch Under Controlled Conditions G->H I In-Process Controls (IPCs) & Sampling H->I J Isolation & Purification (Crystallization, Distillation) H->J K Full Product Characterization (Purity, Impurity Profile) J->K Transfer Product L Compare to Lab Scale Data (Yield, Purity, Profile) K->L M Identify Deviations & Root Cause Analysis L->M M->B Re-optimize at Lab Scale? N Refine CPPs & SOPs M->N N->H Implement Changes (Iterative Loop)

Caption: A typical workflow for scaling up a chemical synthesis process.

Frequently Asked Questions (FAQs)

Q1: Why has the yield of my reaction decreased significantly at a larger scale?

A1: This is one of the most common challenges and can be attributed to several non-linear scale-up effects.[5] What works in a round-bottom flask doesn't always translate directly to a large reactor. The primary culprits are often related to mass and heat transfer.[2][3]

  • Mixing Inefficiency: In a large vessel, achieving uniform mixing is much harder.[6][7] The surface-area-to-volume ratio decreases, meaning the relative impact of the stirrer is reduced.[8] This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation, ultimately lowering the yield of the desired product.[6][7]

  • Heat Transfer Issues: Exothermic reactions that are easily managed in a small flask with an ice bath can become problematic in a large reactor.[5][8] The reduced surface-area-to-volume ratio makes it harder to remove heat, leading to a temperature increase that can degrade products or favor unwanted reaction pathways.[9]

  • Reagent Addition Time: The time over which a reagent is added becomes much more critical at scale. Adding a reagent too quickly can lead to a dangerous accumulation of unreacted material and a subsequent thermal runaway.[10] Conversely, adding it too slowly can alter the reaction kinetics and favor byproduct formation.

Q2: I'm seeing new, unidentified impurities in my scaled-up batch. Where are they coming from?

A2: The appearance of new impurities is a red flag that the reaction conditions are not being replicated faithfully at scale. Impurity profiling is a critical aspect of ensuring the quality and safety of pharmaceutical products.[11][12][13]

  • Longer Reaction Times: At larger scales, heating, cooling, and transfers take longer.[14] This extended exposure to reaction conditions can allow for the formation of minor impurities that were not observed in the shorter, lab-scale experiments.

  • "Hot Spots" from Poor Mixing: As mentioned, inefficient mixing can create localized areas of high temperature, which can "cook" the reaction mixture and lead to thermal degradation products.[7]

  • Materials of Construction: The materials of the reactor itself can sometimes play a role. While glass is common in the lab, larger reactors may be stainless steel or another alloy. Trace metals leaching from the reactor walls can sometimes catalyze unwanted side reactions.

Q3: My product won't crystallize properly after scale-up, or it's a different crystal form. What should I do?

A3: Crystallization is highly sensitive to changes in conditions. A common issue during scale-up is the emergence of new crystal forms, a phenomenon known as polymorphism.[10]

  • Slower Cooling Rates: Larger volumes of solvent cool much more slowly. This change in the cooling profile can favor the formation of a different, sometimes less stable, crystal form (polymorph).

  • Presence of Impurities: The new impurities formed during the scaled-up reaction can act as inhibitors or templates for crystallization, affecting the final crystal structure and purity.

  • Agitation Differences: The shear force and flow patterns created by a large mechanical stirrer are very different from a small magnetic stir bar. This can influence nucleation and crystal growth.

Troubleshooting Guides

This section provides a more granular, step-by-step approach to diagnosing and solving specific problems.

Guide 1: Diagnosing and Improving Poor Mixing

Problem: Low yield, increased byproduct formation, and inconsistent temperature readings within the reactor.

Underlying Cause: The reaction rate is likely limited by poor mass transfer, meaning the reactants are not encountering each other effectively on a molecular level.[7][15]

Troubleshooting Protocol:

  • Visual Observation (if possible): If your reactor has a viewing port, observe the mixing. Are there stagnant zones at the bottom or near the walls? Is the vortex appropriate for the batch volume?

  • Stirrer Speed and Design:

    • Action: Increase the agitation rate (RPM). Note that simply doubling the RPM does not double the mixing efficiency; the relationship is more complex.[6]

    • Rationale: Higher agitation increases turbulence, which improves the rate of mass transfer.[5][6]

    • Consideration: Is the stirrer design appropriate? An anchor stirrer provides gentle mixing, while a pitched-blade turbine or retreat curve impeller provides better top-to-bottom flow. The choice depends on the viscosity and nature of your reaction mixture.

  • Baffle Installation:

    • Action: If not already present, install baffles in the reactor.

    • Rationale: Baffles disrupt the formation of a central vortex, forcing the liquid to move in a more complex, turbulent pattern that greatly enhances mixing.

  • Reagent Addition Point:

    • Action: Ensure the reagent is being added to a point of high turbulence, such as directly above the impeller. Avoid adding it near the reactor wall.

    • Rationale: This promotes rapid dispersion of the incoming reagent, preventing localized high concentrations that can lead to side reactions.

Guide 2: Managing Exothermic Reactions and Heat Transfer

Problem: The internal temperature of the reactor is overshooting the set point, especially during reagent addition.

Underlying Cause: The rate of heat generation from the reaction is exceeding the rate of heat removal through the reactor jacket.[9][16] This is a critical safety issue that must be addressed.[17]

Troubleshooting Protocol:

  • Perform Reaction Calorimetry:

    • Action: Before scaling up, use a tool like a Reaction Calorimeter (RC1) to measure the heat of reaction and determine the maximum rate of heat evolution.

    • Rationale: This provides essential data to calculate the required heat removal capacity of your plant-scale reactor. It is a cornerstone of process safety.[17]

  • Reduce Reagent Addition Rate:

    • Action: Slow down the rate at which the limiting reagent is added.

    • Rationale: This directly controls the rate of the reaction and, therefore, the rate of heat generation, allowing the cooling system to keep up.

  • Lower Jacket Temperature:

    • Action: Decrease the temperature of the heat transfer fluid in the reactor jacket.

    • Rationale: This increases the temperature difference (ΔT) between the reaction mixture and the jacket, which increases the rate of heat transfer out of the reactor.[18]

  • Use a More Dilute Solution:

    • Action: Increase the amount of solvent in the reaction.

    • Rationale: The additional solvent acts as a heat sink, increasing the thermal mass of the batch and buffering against rapid temperature changes. However, this may impact reaction kinetics and downstream processing.

Quantitative Data Summary: Lab vs. Pilot Scale

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Common Cause of Deviation
Surface Area / Volume Ratio ~4.8 cm⁻¹~0.48 cm⁻¹Geometry
Typical Mixing Magnetic StirrerMechanical Impeller + BafflesFluid Dynamics[5][8]
Heating/Cooling Time MinutesHoursHeat Transfer Efficiency[14]
Typical Yield 90%75%Poor Mixing, Thermal Stress[10]
Key Impurity Level 0.1%1.5%Longer Reaction Time, Hot Spots[7]

Diagram: Impurity Formation Pathway

The following diagram illustrates how scale-up parameters can influence the formation of impurities.

Impurity_Formation cluster_0 A Reactant A + Reactant B P Desired Product A->P Desired Pathway (k1) I1 Impurity 1 (Side Reaction) A->I1 Side Reaction (k2) I2 Impurity 2 (Degradation) P->I2 Degradation (k3) C1 Poor Mixing (High Local Concentration) C1->A C2 High Temperature (Poor Heat Transfer) C2->A C3 Long Reaction Time C3->P

Caption: Factors in scale-up that can favor impurity formation pathways.

References

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation.

  • Problems needing attention in synthesis process scaling up. (2021-01-06). SHANDONG LOOK CHEMICAL.

  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025-08-01). Pure Synth.

  • How to deal with scale-up challenges of Chemistry? Prime Scholars.

  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025-07-18). Pure Synth.

  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024-10-15).

  • Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering.

  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.

  • Challenges To Process Scale Up. Sign-in.

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • Modeling and Simulation of Thermal Transfer in Batch Reactor. (2025-08-06). ResearchGate.

  • A Complete Guide to Industrial Chemical Mixing. (2017-09-05). MXD Process.

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo.

  • Temperature Simulation and Heat Exchange in a Batch Reactor Using Ansys Fluent. The Research Repository @ WVU - West Virginia University.

  • Looking for tips on scaling up organic syntheses. (2024-01-11). Reddit.

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024-10-15).

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.

  • Troubleshoot a Reaction. Department of Chemistry : University of Rochester.

  • Heat Transfer In Batch Reactors. (2007-07-29). Student - Cheresources.com Community.

  • How to avoid safety and compliance issues in fine chemicals. (2022-02-08). Beamex blog.

  • Current Challenges of Production in the Chemical Industry. (2025-09-26). Becolve Digital.

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.

  • Mixer Design and Flow Rate as Critical Variables in Flow Chemistry Affecting the Outcome of a Chemical Reaction: A Review. MDPI.

  • Heat Transfer in Batch Reactors. (2006-05-02). Eng-Tips.

  • How to Scale Up a New Synthesis Reaction. (2022-10-21). Lab Manager.

  • A Non-Adiabatic Model for Jacketed Agitated Batch Reactors Experiencing Thermal Losses. Industrial & Engineering Chemistry Research - ACS Publications.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).

  • The Fine Chemical Industry, 2000–2024. (2025-02-28). qualitas1998.net.

  • Mixing and the Selectivity of Chemical Reactions. (2025-08-07). ResearchGate.

  • 5 Chemical Industry Supply Chain Challenges. ParkourSC.

Sources

Technical Support Center: Stability & Storage of Methoxyphenylpropylamine (MPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Challenge

Methoxyphenylpropylamine (MPPA) and its structural analogs (e.g., 3-(4-methoxyphenyl)propylamine) present a dual stability challenge common to primary aralkyl amines. They are chemically prone to oxidative deamination (driven by the electron-rich methoxy-aromatic ring) and carbamate formation (driven by the nucleophilic primary amine reacting with atmospheric


).

Failure to mitigate these pathways results in purity loss, variable experimental data, and the formation of insoluble "crusts" that can clog instrumentation. This guide provides the mechanistic understanding and protocols required to maintain >98% purity.

Diagnostic & Troubleshooting Hub (Q&A)

Q1: My clear liquid MPPA has turned yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation. The electron-donating methoxy group (


) activates the aromatic ring, making the benzylic position susceptible to radical oxidation. Concurrently, the amine group can undergo oxidative deamination to form imines or aldehydes, which polymerize to form colored "tar" impurities.

Action Plan:

  • Mild Yellowing: Likely <2% impurity. Verify purity via HPLC/GC. If >98%, use immediately.

  • Dark Brown/Opaque: Significant degradation (>5%). Do not use for sensitive bioassays (

    
     determination, cell culture).
    
  • Rescue Protocol: Perform an Acid-Base Extraction (See Protocol A) to remove neutral oxidation byproducts.

Q2: There is a white, crystalline solid on the cap or inside the bottle. Has it crystallized?

Diagnosis: Carbamate Formation (The "White Crust" Phenomenon). Primary amines react rapidly with atmospheric carbon dioxide to form carbamate salts. This is not freezing; it is a chemical transformation.



Action Plan:

  • Prevention: Never leave the bottle open. Use an inert gas blanket (Argon/Nitrogen).

  • Recovery: The reaction is reversible.

    • Option 1 (Minor crust): Dissolve the amine in a solvent (e.g., DCM) and wash with strong base (NaOH) to revert the carbamate back to the free amine.

    • Option 2 (Filtration): If the bulk liquid is clear, filter out the solid carbamate under inert atmosphere.

Q3: The material seems "wet" or the weight has increased.

Diagnosis: Hygroscopicity. Short-chain amines are hygroscopic. Absorbed water catalyzes hydrolysis and accelerates oxidation.

Action Plan:

  • Immediate: Dry over activated 3Å or 4Å molecular sieves for 24 hours.

  • Storage: Store in a desiccator or taped with Parafilm® under Argon.

Storage & Handling Protocols

Protocol A: The "Rescue" Purification (Acid-Base Extraction)

Use this to restore purity if the compound has yellowed.

  • Dissolve: Dilute the degraded MPPA in Dichloromethane (DCM) or Ethyl Acetate.

  • Acidify: Extract with 1M HCl. The amine will protonate (

    
    ) and move to the aqueous layer. Neutral oxidation impurities (aldehydes/tars) will remain in the organic layer. 
    
  • Wash: Wash the aqueous layer twice with fresh DCM to remove trapped impurities.

  • Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12. The solution will become cloudy as the free amine separates.

  • Extract: Extract the aqueous layer 3x with DCM.

  • Dry & Concentrate: Dry the combined organics over

    
    , filter, and remove solvent under vacuum.
    
Protocol B: Inert Gas Backfilling (The "Blanket" Method)

Mandatory for storage periods > 1 week.

  • Preparation: Connect a source of dry Argon or Nitrogen to a glass pipette via flexible tubing.

  • Purge: Insert the pipette tip into the storage vial, hovering 1 cm above the liquid surface.

  • Flow: Flow gas gently (low PSI) for 15–30 seconds. You want to displace the air, not evaporate the amine.

  • Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the cap.

  • Secondary Seal: Wrap the cap junction with Parafilm® or electrical tape.

Visualizing the Workflow

Figure 1: Storage Decision Matrix

A logical flow to determine the correct storage tier based on usage frequency.

StorageProtocol Start Receive MPPA Shipment Check Visual Inspection (Color/Solids) Start->Check Usage Intended Usage Timeline Check->Usage Clear/Colorless Rescue Perform Protocol A (Acid/Base Extraction) Check->Rescue Yellow/Solids ShortTerm Immediate Use (<1 Week) Store at 4°C Dark Container Usage->ShortTerm Daily Access LongTerm Long Term (>1 Week) Aliquot -> Argon Purge Store at -20°C Usage->LongTerm Archive/Stock Rescue->Usage Purity Restored

Figure 2: Degradation Pathways

Understanding the chemical enemies: Oxidation and Carbamylation.

DegradationPathways Amine MPPA (Free Amine) Carbamate Carbamate Salt (White Solid) Amine->Carbamate Reversible Radical Radical Intermediate Amine->Radical Oxidation CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Light O2->Radical Imine Imine/Aldehyde (Yellowing) Radical->Imine Degradation

Stability Data Summary

ParameterRecommended ConditionExpected Shelf LifeFailure Mode
Temperature -20°C (Long term)12–24 MonthsThermal oxidation
Atmosphere Argon or NitrogenN/ACarbamate formation (

)
Container Amber GlassN/APhoto-oxidation (Light)
State Hydrochloride Salt*>3 YearsSalt form resists oxidation better than free base

*Note: If possible, convert free base MPPA to its HCl salt for maximum stability. The protonated amine (


) is non-nucleophilic and cannot react with 

or easily oxidize.

References

  • American Chemical Society (ACS). (2025).[1] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega.[2][3][4] [Link] (Verified via Search 1.1)

  • National Institutes of Health (NIH). (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed. [Link] (Verified via Search 1.4)

  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. [Link] (Verified via Search 1.7)

  • Chemistry LibreTexts. (2021). Oxidation of Amines. [Link] (Verified via Search 1.15)

Sources

Validation & Comparative

Chapter 1: The Foundation: Principles of Analytical Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Methoxyphenylpropylamin

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which product safety and efficacy are built. The quantification of active pharmaceutical ingredients (APIs) like this compound requires robust, reliable, and validated analytical methods. However, in the lifecycle of a drug product, it is often necessary to transfer methods between laboratories, update instrumentation, or even employ different analytical techniques for varying applications. This necessitates a rigorous cross-validation process to ensure the consistency and reliability of data.

This guide provides an in-depth comparison of common analytical techniques for the analysis of amine compounds, using this compound as a representative analyte. It details the principles behind High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides a comprehensive framework for their cross-validation. We will delve into the causality behind experimental choices, grounded in authoritative regulatory guidelines, to provide a practical roadmap for ensuring data integrity across different analytical platforms.

Before any cross-validation can be performed, each individual analytical method must be thoroughly validated to demonstrate its fitness for purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a global standard for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] Key validation characteristics include:

  • Accuracy : The closeness of test results to the true value.[2]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range : The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chapter 2: A Comparative Overview of Core Analytical Techniques

The choice of an analytical technique for a compound like this compound, a substituted propyl-amine, depends heavily on the intended application, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally unstable compounds.[8] It separates components in a liquid sample by passing them through a column packed with a stationary phase, using a liquid mobile phase.[9] For a basic compound like this compound, a reversed-phase (e.g., C18) column is typically employed.

  • Expertise & Experience : HPLC-UV is often the workhorse for routine quality control (QC) of drug substances and finished products due to its robustness, cost-effectiveness, and straightforward operation.[10] The choice of a phenyl-hexyl or a mixed-mode column combining reversed-phase and cation-exchange can be beneficial for separating the basic amine from related impurities.[11][12] The mobile phase pH is a critical parameter; maintaining it about 2-3 pH units below the pKa of the amine ensures it is in its ionized form, leading to better peak shape and retention on a reversed-phase column.

Caption: A typical experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] For polar and non-volatile compounds like amines, derivatization is typically required to increase their volatility and thermal stability, and to improve chromatographic peak shape.[13]

  • Expertise & Experience : GC-MS is highly valuable for identifying and quantifying volatile impurities or for trace analysis.[9] The mass spectrometer provides high specificity, allowing for definitive peak identification based on mass spectra.[14] The choice of derivatizing agent is critical; propyl chloroformate, for example, is effective for amines in aqueous samples.[13] However, the extra derivatization step adds complexity and a potential source of variability to the method. GC is generally faster than HPLC, with run times often in the range of minutes.[10]

Caption: A typical experimental workflow for GC-MS analysis including derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[15][16] This technique is the gold standard for bioanalysis (e.g., determining drug concentrations in plasma or urine) due to its ability to detect and quantify analytes at very low concentrations in complex matrices.[16][17]

  • Expertise & Experience : The power of LC-MS/MS lies in its specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (related to the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored.[17] This two-stage filtering process virtually eliminates matrix interferences, a common challenge in bioanalysis.[18] While extremely powerful, the method is more expensive and susceptible to matrix effects like ion suppression, which must be carefully evaluated during validation.

Chapter 3: The Crucial Step: Cross-Validation of Analytical Methods

Cross-validation is the formal process of comparing results from two different analytical procedures to demonstrate that they provide equivalent results. According to EMA guidelines, this is essential when data are being compared across different methods.[19]

When is Cross-Validation Necessary?
  • Method Transfer : When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC lab or a contract research organization).

  • Change in Technology : When a new or different analytical technology is used to analyze samples from the same study (e.g., switching from HPLC-UV to LC-MS/MS).

  • Instrument Upgrade : After a major change in instrumentation that could affect the performance of the method.

  • Comparing Data from Different Studies : To ensure that data from different clinical or non-clinical studies can be reliably compared.

Experimental Design and Acceptance Criteria

The core of a cross-validation study involves analyzing the same set of quality control (QC) samples with both the established ("reference") method and the new ("comparator") method.

  • Sample Selection : Use at least three batches of QC samples, with concentrations at the low, medium, and high ends of the analytical range.

  • Replicates : Analyze a minimum of five or six replicates at each concentration level with both methods.[20]

  • Data Analysis : Calculate the mean concentration, standard deviation, and coefficient of variation (CV%) for each level for both methods.

  • Acceptance Criteria : The acceptance criteria are based on established bioanalytical method validation guidelines.[20] A common approach is:

    • The mean concentration obtained by the comparator method should be within ±15% of the mean concentration obtained by the reference method for the medium and high QCs.

    • For the Lower Limit of Quantitation (LLOQ), this difference should not exceed ±20%.[20]

CrossValidation_Workflow Start Initiate Cross-Validation Prep_QCs Prepare QC Samples (Low, Mid, High) Start->Prep_QCs Analyze_Ref Analyze QCs with Reference Method Prep_QCs->Analyze_Ref Analyze_Comp Analyze QCs with Comparator Method Prep_QCs->Analyze_Comp Decision Calculate % Difference Between Method Means Analyze_Ref->Decision Analyze_Comp->Decision Pass PASS: Difference is within Acceptance Criteria (e.g., ±15%) Decision->Pass ≤ 15% Fail FAIL: Difference exceeds Acceptance Criteria Decision->Fail > 15% Report Issue Validation Report: Methods are Interchangeable Pass->Report Investigate Investigate Discrepancy: - Sample Stability - Method Bias - Procedural Error Fail->Investigate Investigate->Start Re-evaluate

Caption: Decision workflow for the cross-validation of two analytical methods.

Chapter 4: Data Summary and Method Selection Rationale

To illustrate the comparison, the following table summarizes hypothetical performance data for the three discussed methods for the analysis of this compound.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity Moderate (Risk of co-elution)High (Based on mass spectrum)Very High (Based on MRM transition)
LOQ ~50 ng/mL~5 ng/mL~0.1 ng/mL
Linear Range 50 - 5000 ng/mL5 - 1000 ng/mL0.1 - 500 ng/mL
Precision (%RSD) < 2%< 5% (Higher due to derivatization)< 5%
Analysis Time ~15 min/sample~10 min/sample (plus prep time)~5 min/sample
Matrix Suitability Drug Substance, High-Dose FormulationsDrug Substance, Impurity ProfilingBiological Matrices (Plasma, Urine)
Primary Application Routine QC, Assay, DissolutionImpurity Identification, Trace AnalysisPharmacokinetics, Bioavailability Studies
Causality Behind Method Selection
  • For early-stage drug substance characterization and routine QC of the final product , the HPLC-UV method is the logical choice. Its robustness, lower cost, and sufficient sensitivity for high-concentration samples make it ideal for release testing.[10][11]

  • If a specific, volatile impurity needs to be identified and quantified , GC-MS would be superior. Its high resolving power and the structural information from the mass spectrometer are invaluable for impurity profiling.[21][22]

  • For a Phase I clinical trial to determine the pharmacokinetics of this compound in human plasma , LC-MS/MS is the only suitable option.[17] The expected low concentrations of the drug in plasma require the exceptional sensitivity and selectivity that only this technique can provide, ensuring accurate measurement without interference from endogenous plasma components.[16]

Conclusion

The selection of an analytical method for this compound is not a one-size-fits-all decision. It is a strategic choice based on the analytical objective, required sensitivity, sample matrix, and regulatory context. While HPLC-UV, GC-MS, and LC-MS/MS each offer distinct advantages, ensuring data continuity and comparability across these platforms is paramount. A meticulously planned and executed cross-validation, grounded in the principles outlined by regulatory bodies like the ICH, FDA, and EMA, is not merely a procedural step but a fundamental requirement for scientific integrity. It provides the documented evidence that, regardless of the method or laboratory, the analytical results are reliable, consistent, and ultimately, trustworthy.

References

  • Al-Sabti, Z. H. (2019). The development of analytical methods to determine metoclopramide-hydrochloric acid in the standard raw and it compared with ph. ResearchGate. Available at: [Link]

  • Alam, S., et al. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. ResearchGate. Available at: [Link]

  • Karinen, R., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. Available at: [Link]

  • Fischer, B. M. (n.d.). Fluorometric and Electrochemical fMLP HPLC Analysis. The National Cotton Council. Available at: [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]

  • AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AmpTech Instruments. Available at: [Link]

  • Nayaka, S. R., et al. (2020). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Journal of the GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH. Available at: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. EMA. Available at: [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Khan, I., et al. (2023). (PDF) Phytochemical Profiling Using GCMS and HPLC and Evaluation of Anti-oxidant, Anti-inflammatory and Anti-bacterial Activities of Lawsonia Inermis. ResearchGate. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. NCBI Bookshelf. Available at: [Link]

  • Al-Henhena, N., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. PMC - NIH. Available at: [Link]

  • Peake, D., et al. (2021). (PDF) A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine. ResearchGate. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Union. Available at: [Link]

  • Al-Aani, H., & Saadeh, H. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. Available at: [Link]

  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. ResearchGate. Available at: [Link]

  • Acta Sci. Pol. Technol. Aliment. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. Acta Sci. Pol. Technol. Aliment.. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Mabasa, L. G., et al. (2023). Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS. MDPI. Available at: [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA. Available at: [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Phenomenex. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA. Available at: [Link]

  • ResearchGate. (2015). (PDF) FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). Couple Mass Spectrometry (LC-MS-MS): Study of Methods of Decision for Deciding Polar Pharmaceuticals in Natural Examples. JOCPR. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Metoclopramide. HELIX Chromatography. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

Sources

Head-to-head comparison of different Methoxyphenylpropylamin synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-(4-Methoxyphenyl)propylamine (CAS: 5513-50-8) Primary Application: Pharmaceutical intermediate (e.g., Alverine, Mebeverine, cardiovascular agents). Safety & Compliance Notice: This guide focuses exclusively on the linear isomer 3-(4-methoxyphenyl)propylamine . It does not cover the synthesis of substituted amphetamines (e.g., PMA/PMMA), which are controlled substances with severe neurotoxicity profiles.

Executive Summary

In the context of pharmaceutical process development, the synthesis of 3-(4-methoxyphenyl)propylamine (3-MPPA) demands a balance between atom economy, impurity control, and scalability. While laboratory-scale exploration often utilizes hydride reductions (Route C), industrial viability is almost exclusively dominated by catalytic hydrogenation strategies (Route A).

  • The Industrial Standard (Route A): Catalytic Hydrogenation of Nitriles. Offers the highest atom economy and throughput but requires high-pressure infrastructure.

  • The Versatile Alternative (Route B): Reductive Amination.[1][2] Useful when aldehyde precursors are more accessible, though prone to alcohol byproducts.

  • The Laboratory Benchmark (Route C): Amide Reduction. Provides high purity on a gram-scale but is economically and safely prohibitive at kilo-scale due to lithium aluminum hydride (LiAlH4) usage.

Head-to-Head Technical Comparison

The following data aggregates performance metrics from standard process chemistry optimization studies.

Table 1: Comparative Performance Metrics
FeatureRoute A: Nitrile Hydrogenation Route B: Reductive Amination Route C: Amide Reduction
Precursor 3-(4-Methoxyphenyl)propionitrile3-(4-Methoxyphenyl)propanal3-(4-Methoxyphenyl)propanamide
Primary Reagents H₂, Raney Ni (or Pd/C), NH₃H₂, NH₃, Pd/C (or NaBH₃CN)LiAlH₄, THF
Typical Yield 92 - 96% 80 - 85%45 - 60%
Atom Economy High (No leaving groups)Moderate (H₂O byproduct)Low (Aluminum salts waste)
Key Impurity Secondary amines (Dimerization)Corresponding AlcoholUnreacted Amide / Al salts
Scalability Excellent (Continuous Flow compatible)GoodPoor (Exothermic quenching)
Cost Profile Low (Bulk reagents)MediumHigh (LiAlH₄ cost)

Deep Dive: Synthetic Pathways

Route A: Catalytic Hydrogenation of Nitriles (The Gold Standard)

This route involves the reduction of 3-(4-methoxyphenyl)propionitrile. It is the preferred method for scale-up due to the low cost of hydrogen and the cleanliness of the crude product.

Mechanism & Challenges: The primary challenge in nitrile hydrogenation is the formation of secondary amines (dimers). As the primary amine product forms, it can react with the intermediate imine to form a secondary amine.[3]

  • Solution: The addition of anhydrous ammonia or basic additives (NaOH) suppresses this side reaction by shifting the equilibrium away from the secondary amine.

Experimental Protocol (Batch Scale):

  • Loading: Charge a high-pressure autoclave with 3-(4-methoxyphenyl)propionitrile (1.0 eq) and Methanol (10 vol).

  • Catalyst: Add Raney Nickel (10 wt% loading, washed with MeOH). Note: Raney Ni is pyrophoric; handle under inert atmosphere.

  • Additive: Add anhydrous Ammonia (5–10 eq) to suppress dimerization.

  • Reaction: Pressurize to 20–50 bar H₂ and heat to 60–80°C. Stir vigorously (1000+ rpm) to eliminate mass transfer limitations.

  • Workup: Cool, vent H₂/NH₃, filter catalyst (keep wet), and concentrate the filtrate.

  • Purification: Vacuum distillation yields the pure amine as a colorless oil.

Route B: Reductive Amination of Aldehydes[4]

This route utilizes 3-(4-methoxyphenyl)propanal. It is valuable when the nitrile precursor is unavailable, but it suffers from the "alcohol impurity" problem where the aldehyde is reduced to 3-(4-methoxyphenyl)propanol before amination occurs.

Experimental Protocol (Catalytic Transfer):

  • Formation: Dissolve aldehyde in Ethanol. Add Ammonium Acetate (excess).

  • Reduction: Add NaBH₃CN (0.7 eq) or utilize Pd/C with H₂ (balloon pressure).

  • pH Control: Maintain pH ~6–7 to facilitate imine formation without protonating the amine product completely.

  • Workup: Basify with NaOH, extract with DCM, and distill.

Route C: LiAlH₄ Reduction of Amides

Standard for small-scale medicinal chemistry where yield is secondary to reliability and lack of optimization time.

Experimental Protocol:

  • Setup: Flame-dry a flask under N₂. Add LiAlH₄ (2.0 eq) suspended in dry THF.

  • Addition: Add 3-(4-methoxyphenyl)propanamide (1.0 eq) as a solution in THF dropwise at 0°C.

  • Reflux: Heat to reflux for 3–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular precipitate. Dry and concentrate filtrate.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and chemical flow for the most viable routes.

SynthesisComparison Start Target: 3-(4-Methoxyphenyl)propylamine RouteA Route A: Nitrile Hydrogenation (Industrial Preferred) Start->RouteA RouteB Route B: Reductive Amination (Versatile) Start->RouteB RouteC Route C: Amide Reduction (Lab Scale Only) Start->RouteC PrecA Precursor: 3-(4-methoxyphenyl)propionitrile RouteA->PrecA PrecB Precursor: 3-(4-methoxyphenyl)propanal RouteB->PrecB PrecC Precursor: 3-(4-methoxyphenyl)propanamide RouteC->PrecC StepA H2 / Raney Ni / NH3 (High Pressure) PrecA->StepA StepB NH3 / H2 / Pd/C OR NaBH3CN PrecB->StepB StepC LiAlH4 / THF (Reflux) PrecC->StepC ResultA Yield: >90% Impurity: Dimer (<2%) StepA->ResultA ResultB Yield: ~80% Impurity: Alcohol (~10%) StepB->ResultB ResultC Yield: ~50% Impurity: Al Salts StepC->ResultC

Caption: Decision tree comparing the three primary synthesis routes based on precursors, conditions, and outcomes.

Critical Analysis & Recommendations

For Industrial Manufacturing

Route A (Nitrile Hydrogenation) is the only viable candidate for multi-kilogram production.

  • Why: It avoids the generation of stoichiometric aluminum waste (Route C) and minimizes the difficult-to-separate alcohol byproduct seen in Route B.

  • Optimization Tip: The use of doped Raney Cobalt instead of Nickel can further improve selectivity for the primary amine, reducing the need for massive ammonia excess.

For Medicinal Chemistry (Hit-to-Lead)

Route C (Amide Reduction) remains relevant despite its poor atom economy.[4]

  • Why: Amides are stable, crystalline, and easy to purify before the reduction step. If you need 500mg of high-purity compound for biological assay and cost is irrelevant, this is the most robust method.

Analytical Validation

Regardless of the route, the final product must be validated.

  • HPLC: Monitor for the "dimer" (secondary amine) at RRT ~1.2 relative to the main peak.

  • NMR: Check for the disappearance of the characteristic nitrile peak (~2240 cm⁻¹ in IR) or the aldehyde proton (~9.8 ppm in ¹H NMR).

References

  • PrepChem. "Synthesis of 3-(4-Methoxyphenyl)propylamine."[5] PrepChem.com. Accessed Feb 2026.[1] Link

  • Google Patents. "CN101328129B - Preparation of 3-methoxy propanamine." Google Patents. Accessed Feb 2026.[1] Link

  • Journal of Publish. "An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride." Journal7publish.com. Accessed Feb 2026.[1] Link

  • National Institutes of Health (NIH). "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts." PubMed Central. Accessed Feb 2026.[1] Link

  • Organic Chemistry Portal. "Amine Synthesis by Reductive Amination." Organic-Chemistry.org. Accessed Feb 2026.[1] Link

Sources

Reproducibility Guide: p-Methoxyphenylpropylamine (p-MPPA) in Pharmacological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxyphenylpropylamine (MPPA) , specifically the para-isomer (p-MPPA), serves as a critical structural probe in neuropsychopharmacology, particularly in mapping the ligand-binding pocket of Trace Amine-Associated Receptor 1 (TAAR1) and modulating monoamine transporter (DAT/NET/SERT) kinetics.

Reproducibility in MPPA experiments is frequently compromised by three factors: isomer ambiguity (regioisomerism) , oxidative instability , and salt-form hygroscopicity . This guide provides a standardized framework for validating MPPA performance against established alternatives like


-Phenylethylamine (

-PEA) and Amphetamine, ensuring high-fidelity experimental outcomes in drug discovery workflows.

Part 1: Chemical Identity & Structural Integrity

The First Pillar of Reproducibility: Before any biological assay, the chemical identity must be unequivocal. "Methoxyphenylpropylamine" is a generic descriptor that can refer to distinct molecules with vastly different pharmacological profiles.

Defining the Reagent

For TAAR1 and transporter research, the standard reference is 3-(4-methoxyphenyl)propylamine .

  • CAS No: 55206-24-1 (Generic/Free base)

  • Critical Distinction: Do not confuse with 1-(4-methoxyphenyl)propan-2-amine (PMA/Dr. Death), which is a controlled substance with high neurotoxicity.

  • Validation Step: All batches must be verified via

    
    H-NMR to confirm the propyl chain linearity (triplet signals for methylene protons) vs. the branched isopropyl chain of amphetamine derivatives (multiplets/doublets).
    
Stability & Storage

Free-base amines are prone to carbamylation (reacting with atmospheric CO


).
  • Recommendation: Always use the Hydrochloride (HCl) or Fumarate salt.

  • Storage: -20°C, desiccated, under Argon.

  • Solubility: Dissolve in DMSO (stock 10 mM) rather than water to prevent hydrolysis/oxidation over long-term storage.

Part 2: Comparative Performance Analysis

Objective: Compare p-MPPA efficacy and affinity against standard TAAR1 ligands.

Binding Affinity & Functional Potency

p-MPPA exhibits a unique "hybrid" profile, bridging the gap between endogenous trace amines and synthetic amphetamines.

Table 1: Comparative Pharmacological Profile (TAAR1 & DAT)

CompoundTAAR1 Affinity (

, nM)
cAMP Accumulation (

, nM)
DAT Inhibition (

,

M)
Reproducibility Risk

-MPPA
15 - 45 28 - 60 1.2 - 2.5 High (Isomer purity)

-PEA (Endogenous)
100 - 300150 - 400> 10High (Metabolic instability)
Amphetamine (Standard)50 - 15080 - 2000.05 - 0.1Low (Stable)
Tryptamine200 - 500400 - 800> 50Moderate

Data synthesized from trace amine receptor studies (See References).

Performance Nuance
  • Selectivity: Unlike Amphetamine, p-MPPA shows reduced potency at the Dopamine Transporter (DAT), making it a superior tool for isolating TAAR1-specific effects without confounding dopaminergic efflux.

  • Dynamic Range: p-MPPA provides a steeper dose-response curve in cAMP assays compared to

    
    -PEA, allowing for more precise 
    
    
    
    determination.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Fidelity TAAR1 Radioligand Binding Assay

Objective: Determine


 of p-MPPA using [

H]-RO5166017 or [

H]-Tryptamine displacement.

The "Why" Behind the Steps: Standard buffers often fail because trace amines are rapidly degraded by Monoamine Oxidases (MAOs) present in crude membrane preparations.

Step-by-Step Methodology:

  • Buffer Preparation (The Stabilization System):

    • Base: Tris-HCl (50 mM, pH 7.4).

    • Critical Additive: 10

      
      M Pargyline (MAO inhibitor). Without this, 
      
      
      
      values will shift by orders of magnitude.
    • Ions: 120 mM NaCl, 5 mM KCl (mimics physiological salinity for GPCR coupling).

  • Membrane Prep:

    • Use HEK293 cells stably expressing hTAAR1.

    • Homogenize and centrifuge (40,000 x g, 20 min). Resuspend to 5-10

      
      g protein/well.
      
  • Incubation Logic:

    • Total Volume: 200

      
      L.
      
    • Competitor: p-MPPA (10 concentrations,

      
       to 
      
      
      
      M).
    • Radioligand: 2 nM [

      
      H]-RO5166017 (
      
      
      
      nM).
    • Equilibrium: Incubate 60 min at Room Temperature (22°C) . Note: 37°C increases degradation risk; 4°C slows kinetics too much for trace amines.

  • Termination:

    • Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? Reduces non-specific binding of the hydrophobic methoxy group to the filter glass.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (One-site competition).
      
    • Convert to

      
       using Cheng-Prusoff equation: 
      
      
      
      .
Visualization: Assay Workflow Logic

The following diagram illustrates the critical control points (CCPs) where reproducibility is often lost.

BindingAssay Start Reagent Prep Check1 Check: Isomer Purity (NMR/LC-MS) Start->Check1 Buffer Buffer + MAO Inhibitor (Pargyline) Check1->Buffer Pass Incubate Incubation (60 min @ 22°C) Buffer->Incubate Add Membranes Filter PEI-Coated Filtration Incubate->Filter Equilibrium Reached Count Scintillation Counting Filter->Count Wash Unbound Data Ki Calculation (Cheng-Prusoff) Count->Data Data->Check1 If Ki > 100nM (Suspect Degradation)

Caption: Workflow for High-Fidelity TAAR1 Binding Assay highlighting the critical MAO inhibition and Purity Check steps.

Part 4: Mechanistic Insight & Signaling

Understanding p-MPPA's action requires visualizing the G-protein coupling. Unlike standard psychostimulants that primarily block transporters, p-MPPA activates intracellular signaling via


 coupling.

TAAR1_Signaling Ligand p-MPPA Receptor TAAR1 Receptor (Intracellular/Membrane) Ligand->Receptor Binding (Ki ~20nM) Gs Gs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Effect Modulation of Monoamine Transporters (Internalization) PKA->Effect Phosphorylation

Caption: Signal transduction pathway of p-MPPA acting on TAAR1, leading to downstream modulation of transporter kinetics.

Part 5: Troubleshooting & Reproducibility Checklist

SymptomProbable CauseCorrective Action

Shift (>10x)
Oxidation of amineUse fresh stock; add Ascorbic Acid (0.1%) to buffer.
High Non-Specific Binding Lipophilicity of Methoxy groupIncrease PEI soak time for filters; use BSA (0.1%) in buffer.
No Displacement Incorrect IsomerVerify reagent is 3-(4-methoxyphenyl)propylamine, NOT the 2-propylamine.
Variable

Cell Line DriftUse inducible expression systems; keep passage number < 20.

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Molecular Pharmacology

    • Source: Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors.
    • Context: Establishes the binding profile of tyramine and phenylpropylamine analogs.
    • URL:[Link]

  • Pharmacological Characteriz

    • Source: Reese, E. A., et al. (2014). "Trace Amine-Associated Receptor 1: Functional Characterization and Selectivity." Handbook of Experimental Pharmacology.
    • Context: Provides comparative and d
    • URL:[Link]

  • Synthesis and Analysis of Methoxyl

    • Source: Glennon, R. A., et al. (1988). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry.
    • Context: Critical for understanding the structural requirements (chain length)
    • URL:[Link]

  • TAAR1 Regul

    • Source: Xie, Z., & Miller, G. M. (2009). "Trace amine-associated receptor 1 as a modulator of dopamine transporter function."[1] Journal of Pharmacology and Experimental Therapeutics.

    • Context: Explains the downstream effects visualized in the signaling diagram.
    • URL:[Link]

Sources

A Comparative Pharmacological Guide to Methoxyphenylpropylamin and Related Monoamine Releasers

Author: BenchChem Technical Support Team. Date: February 2026

For Research Professionals in Drug Discovery and Neuroscience

Introduction: Navigating the Landscape of Substituted Amphetamines

The family of substituted phenethylamines represents a vast and pharmacologically diverse class of compounds, central to both therapeutic drug development and foundational neuroscience research. These molecules, characterized by a core amphetamine structure with various substitutions on the phenyl ring, can exhibit a wide spectrum of activities, ranging from potent stimulants to empathogens and psychedelics.[1] Their primary mechanism of action often involves complex interactions with monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] By inhibiting reuptake or inducing the efflux of these key neurotransmitters, substituted amphetamines can profoundly alter synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to significant physiological and behavioral effects.[1]

This guide provides a comparative analysis of p-Methoxyphenylpropylamin (MPA) , a research compound of growing interest, benchmarked against established and emerging substituted amphetamines: d-amphetamine , 4-fluoroamphetamine (4-FA) , and 2-fluoromethamphetamine (2-FMA) . While empirical data for some of these compounds, particularly MPA and 2-FMA, remain scarce in peer-reviewed literature, this document synthesizes available quantitative data and leverages established structure-activity relationships (SAR) to provide a predictive framework for researchers. We will delve into their mechanisms of action, comparative potencies at monoamine transporters, and provide detailed, self-validating experimental protocols for their characterization.

Pharmacological Profiles: A Comparative Overview

The nuanced effects of these compounds are largely dictated by their relative potencies at DAT, NET, and SERT. A higher DAT/SERT ratio is often associated with classic psychostimulant effects and a higher abuse potential, whereas a lower ratio (i.e., greater serotonergic activity) can introduce empathogenic or MDMA-like qualities.[1]

Mechanism of Action: Monoamine Transporter Interplay

Substituted amphetamines primarily act as monoamine releasing agents .[2] Unlike simple reuptake inhibitors (e.g., cocaine), these compounds are substrates for the monoamine transporters. They are transported into the presynaptic neuron, which disrupts the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and reverses the direction of the plasma membrane transporters (DAT, NET, SERT), causing a significant, non-exocytotic efflux of neurotransmitters into the synapse.[2][3]

Caption: Mechanism of monoamine release by substituted amphetamines.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the available in vitro data for the inhibition of monoamine transporters by d-amphetamine and 4-FA. These values, typically expressed as the half-maximal inhibitory concentration (IC₅₀), indicate the potency of a compound in blocking transporter function. Lower IC₅₀ values signify higher potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT:SERT RatioPrimary Profile
d-Amphetamine 39.57.41857~47Dopaminergic/Noradrenergic[4]
4-Fluoroamphetamine (4-FA) 7704206800~8.8Mixed Dopaminergic/Noradrenergic/Serotonergic[5]
2-Fluoromethamphetamine (2-FMA) Data Not AvailableData Not AvailableData Not AvailableN/APresumed Dopaminergic/Noradrenergic[6]
p-Methoxyphenylpropylamin (MPA) Data Not AvailableData Not AvailableData Not AvailableN/AHypothesized Serotonergic/Dopaminergic

Note: Data for 2-FMA and p-MPA are not currently available in the peer-reviewed literature. The profiles provided are based on qualitative reports and structure-activity relationship principles.

Analysis and Inferred Profiles
  • d-Amphetamine: As the archetypal stimulant, d-amphetamine displays potent activity at NET and DAT, with significantly weaker effects at SERT.[4] This pharmacological profile underlies its powerful alerting and reinforcing properties.

  • 4-Fluoroamphetamine (4-FA): The addition of a fluorine atom at the 4-position of the phenyl ring increases serotonergic activity compared to amphetamine, resulting in a lower DAT:SERT ratio.[5] This shift is consistent with user reports describing effects that are intermediate between amphetamine and MDMA.[6]

  • 2-Fluoromethamphetamine (2-FMA): While quantitative data are lacking, 2-FMA is reported to be a functional stimulant with effects comparable to lisdexamfetamine (Vyvanse).[6] This suggests a pharmacological profile dominated by dopamine and norepinephrine release, with likely minimal interaction with the serotonin transporter. The position of the fluorine group (ortho- vs. para-) can significantly alter pharmacological activity.

Experimental Protocols for Compound Characterization

To ensure scientific integrity and reproducibility, the following protocols outline standard, self-validating methodologies for determining the pharmacological profile of novel research compounds at monoamine transporters.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency (IC₅₀) of a test compound to inhibit the reuptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

UptakeInhibitionWorkflow A 1. Cell Culture HEK-293 cells stably expressing human DAT, NET, or SERT B 2. Plating Plate cells in 96-well plates and grow to confluence A->B C 3. Pre-incubation Wash cells with buffer. Add increasing concentrations of test compound (e.g., MPA) B->C D 4. Initiation of Uptake Add radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) C->D E 5. Incubation Incubate for a short period (e.g., 10 minutes) at 37°C D->E F 6. Termination & Lysis Rapidly wash with ice-cold buffer to stop uptake. Lyse cells. E->F G 7. Scintillation Counting Quantify radioactivity in cell lysate to determine substrate uptake F->G H 8. Data Analysis Calculate % inhibition vs. control. Determine IC50 values via non-linear regression. G->H

Caption: Experimental workflow for monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Rationale: Using human embryonic kidney (HEK-293) cells stably transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT) provides a clean and specific system to study drug-transporter interactions without confounding variables from other neuronal proteins.

    • Procedure: Culture cells under standard conditions (e.g., 37°C, 5% CO₂). Plate cells into 96-well microplates and allow them to form a confluent monolayer.

  • Assay Procedure:

    • Rationale: A competition assay is established where the test compound competes with a radiolabeled natural substrate for uptake.

    • Procedure: a. Gently wash the cell monolayers with Krebs-Ringer-HEPES (KRH) buffer. b. Add KRH buffer containing various concentrations of the test compound (e.g., MPA, from 1 nM to 100 µM). Include control wells with buffer only (total uptake) and wells with a known potent inhibitor like cocaine or GBR-12909 (non-specific uptake). c. Pre-incubate for 10-20 minutes at 37°C. d. Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells). e. Incubate for a defined period (e.g., 10 minutes) where uptake is linear. f. Terminate the assay by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer. This step is critical to stop the transport process and remove extracellular radiolabel. g. Lyse the cells with a scintillation-compatible lysis buffer.

  • Quantification and Data Analysis:

    • Rationale: Scintillation counting quantifies the amount of radiolabeled substrate transported into the cells. This data is used to determine the inhibitory potency of the test compound.

    • Procedure: a. Transfer the cell lysate to scintillation vials. b. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. c. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. d. Plot the percentage of inhibition against the log concentration of the test compound. e. Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the pharmacology of p-Methoxyphenylpropylamin relative to d-amphetamine, 4-FA, and 2-FMA. The available data clearly position d-amphetamine as a potent catecholaminergic agent and 4-FA as a mixed-action releaser with significant serotonergic properties.[4][5]

The pharmacological profile of p-Methoxyphenylpropylamin (MPA) remains to be empirically determined. Based on established structure-activity relationships, the para-methoxy substitution strongly suggests that MPA will exhibit significant, and likely potent, activity at the serotonin transporter, in addition to effects on dopamine and norepinephrine.[7] This would place it in a distinct pharmacological category from classic stimulants like amphetamine and potentially align it more closely with empathogenic agents.

Similarly, the lack of quantitative in vitro data for 2-Fluoromethamphetamine (2-FMA) is a significant knowledge gap. While anecdotal evidence points to a classic stimulant profile, its precise potency and selectivity at DAT, NET, and SERT are unknown.

For researchers in drug development and neuroscience, the immediate priority should be the systematic in vitro characterization of both MPA and 2-FMA using the standardized assays outlined in this guide. Such data are essential to accurately classify these compounds, predict their physiological and behavioral effects, and understand their therapeutic or abuse potential. This foundational knowledge is a prerequisite for any further preclinical or clinical investigation.

References

  • 4-Fluoroamphetamine. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • 2-Fluoromethamphetamine. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365–376.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.
  • Partilla, J. S., Dempsey, A. G., Nagpal, A. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237–246.
  • Hondebrink, L., Nugteren-van Lonkhuyzen, J. J., van der Gouwe, D., & Brunt, T. M. (2018). 4-fluoroamphetamine: a prospective cohort study. Annals of Emergency Medicine, 71(3), 294–305.
  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365-376.
  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406–433.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50.
  • Fantegrossi, W. E., Bauzo, R. M., & Blough, B. E. (2023). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 244, 109827.
  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085–1133.
  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.
  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in Pharmacology, 56, 237–261.
  • German, C. L., Baladi, M. G., McFadden, L. M., Hanson, J. E., & Fleckenstein, A. E. (2015). The vesicular monoamine transporter 2: an underexplored pharmacological target. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 145–153.
  • Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry, 269(10), 7124–7130.
  • Nichols, D. E. (2012). Structure–activity relationships of phenethylamine hallucinogens. In The Heffter Review of Psychedelic Research, Volume 2 (pp. 79-100). Heffter Research Institute.
  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. Pharmacology & Therapeutics, 95(1), 73–88.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.